Lignoceric acid-d4-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H48O2 |
|---|---|
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
9,9,10,10-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |
Clé InChI |
QZZGJDVWLFXDLK-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Lignoceric acid-d4-2 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile and quality control methodologies for Lignoceric acid-d4-2, a deuterated derivative of lignoceric acid. This isotopically labeled compound serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Certificate of Analysis Data
The following tables summarize the typical quantitative data found in a Certificate of Analysis for this compound.
Table 1: Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | Tetracosanoic acid-d4-2 |
| Synonyms | This compound |
| CAS Number | 1219794-61-2[2] |
| Molecular Formula | C24H44D4O2[2][3] |
| Molecular Weight | 372.66 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Purity | ≥95%[2] |
| Storage | Recommended storage at -20°C.[5] For stock solutions, storage at -80°C for up to 6 months is advised.[1] |
Table 2: Analytical Data
| Analytical Test | Method | Result |
| Purity by GC-MS | Gas Chromatography-Mass Spectrometry | Conforms to specification (≥95%) |
| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterium |
| Identity | Proton NMR | Conforms to structure |
| Solubility | Visual | Soluble in Chloroform (~2 mg/ml) and THF (~5 mg/ml)[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound by separating it from any volatile impurities.
Instrumentation:
-
Gas Chromatograph (e.g., Agilent 6890) coupled with a Mass Selective Detector (e.g., Agilent 5973)[7]
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable organic solvent, such as chloroform, which is then purged with an inert gas.[5]
-
Derivatization: For GC analysis of fatty acids, a derivatization step is typically performed to increase volatility. A common method is the formation of fatty acid methyl esters (FAMEs) by reacting the sample with a methylating agent like BF3-methanol.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: The purity is calculated based on the area percentage of the principal peak in the total ion chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns to confirm the presence of the characteristic protons in the molecule and the absence of signals that would correspond to the deuterated positions.
Visualizations
Workflow for Certificate of Analysis Generation
Signaling Pathway: Fatty Acid Metabolism Tracer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
Synthesis of Deuterium-Labeled Lignoceric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled lignoceric acid. Lignoceric acid (tetracosanoic acid, 24:0) is a very-long-chain saturated fatty acid that plays a significant role in various biological processes, and its deuterated isotopologues are invaluable tools for metabolic research, drug development, and diagnostics. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and provides illustrative diagrams for key processes.
Introduction
Deuterium-labeled compounds are essential tracers in biomedical research due to the stability of the carbon-deuterium bond and the ease of detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of deuterium-labeled lignoceric acid, such as lignoceric acid-d47, allows for precise tracking of its metabolic fate, including its role in fatty acid elongation, beta-oxidation, and incorporation into complex lipids. These labeled compounds are particularly crucial for studying metabolic disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, where the metabolism of very-long-chain fatty acids is impaired.
Synthetic Methodologies
The most prevalent and effective method for preparing perdeuterated long-chain saturated fatty acids like lignoceric acid is through catalytic hydrogen-deuterium (H/D) exchange under hydrothermal conditions. This method involves the use of a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source, most commonly deuterium oxide (D₂O), at elevated temperatures and pressures.
Catalytic H/D Exchange under Hydrothermal Conditions
This one-step method allows for the direct exchange of hydrogen atoms for deuterium atoms along the alkyl chain of the fatty acid. The process is typically carried out in a high-pressure reactor, such as a Parr reactor.
Reaction Scheme:
Caption: General reaction scheme for the catalytic H/D exchange of lignoceric acid.
The efficiency of the H/D exchange is dependent on several factors, including the catalyst, temperature, pressure, and reaction time. To achieve high levels of deuterium incorporation, the reaction may need to be repeated with fresh D₂O and catalyst.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the deuteration of long-chain saturated fatty acids, which are applicable to the synthesis of deuterated lignoceric acid.
| Parameter | Value/Range | Notes |
| Starting Material | Lignoceric Acid | High purity is recommended for optimal results. |
| Deuterium Source | Deuterium Oxide (D₂O) | High isotopic purity (e.g., 99.9 atom % D) is crucial. |
| Catalyst | 5-10% Platinum on Carbon (Pt/C) | Catalyst loading can be optimized for reaction efficiency. |
| Temperature | 150 - 250 °C | Higher temperatures generally increase the rate of exchange. |
| Pressure | Autogenous or applied D₂ pressure | The reaction is conducted in a sealed high-pressure vessel. |
| Reaction Time | 24 - 72 hours | Longer reaction times lead to higher deuterium incorporation. |
| Typical Yield | 80 - 95% | Yields can vary based on the specific reaction conditions and purification methods. |
| Isotopic Enrichment | >98% | Multiple reaction cycles may be necessary to achieve high enrichment.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of perdeuterated lignoceric acid based on the catalytic H/D exchange method.
Materials and Equipment
-
Lignoceric acid (≥98% purity)
-
10% Platinum on carbon (Pt/C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
High-pressure reactor (e.g., Parr reactor) with a stirrer
-
Solvents for extraction and purification (e.g., hexane, ethyl acetate)
-
Filtration apparatus
-
Rotary evaporator
-
Analytical instruments for quality control (GC-MS, LC-MS, NMR)
Synthetic Procedure
Caption: Experimental workflow for the synthesis of deuterated lignoceric acid.
-
Reaction Setup: In a high-pressure reactor vessel, combine lignoceric acid, 10% Pt/C catalyst (typically 10-20% by weight of the fatty acid), and D₂O. The amount of D₂O should be sufficient to create a slurry and allow for efficient stirring.
-
Reaction Execution: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) to remove air. Heat the reactor to the desired temperature (e.g., 200 °C) while stirring. Maintain the reaction at this temperature for 24-72 hours. The pressure inside the reactor will increase due to the vapor pressure of D₂O at the reaction temperature.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Open the reactor and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Filter the mixture to remove the Pt/C catalyst. The filtrate is then transferred to a separatory funnel, and the organic layer is washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude deuterated lignoceric acid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Analysis: The final product should be analyzed by mass spectrometry (GC-MS or LC-MS) to confirm its molecular weight and determine the isotopic enrichment. ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and the extent of deuteration.
Signaling Pathways and Logical Relationships
The synthesis of deuterium-labeled lignoceric acid is a chemical process. The logical relationship for achieving high isotopic enrichment is outlined below.
Caption: Logical workflow for achieving high isotopic enrichment.
Conclusion
The synthesis of deuterium-labeled lignoceric acid, primarily through catalytic H/D exchange, provides researchers with a powerful tool to investigate the complex roles of very-long-chain fatty acids in health and disease. The methodology described in this guide, while requiring specialized equipment, is robust and can be adapted for the synthesis of a variety of deuterated fatty acids. Careful execution of the experimental protocol and rigorous analytical characterization are paramount to obtaining high-quality labeled compounds for reliable experimental outcomes.
References
Technical Guide: Lignoceric Acid-d4-2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lignoceric acid-d4-2, a deuterated form of lignoceric acid, for its use in research and development. This document outlines available suppliers, their stated purity levels, and a representative experimental protocol for identity and purity verification.
Introduction to this compound
This compound (Tetracosanoic acid-d4-2) is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The deuterium labeling at the C2 position makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, such as metabolomics and lipidomics.[1][2] Its application is particularly relevant in the study of metabolic disorders related to very-long-chain fatty acids.
Suppliers and Purity Specifications
The selection of a high-purity standard is critical for the accuracy and reproducibility of experimental results. The following table summarizes the currently available information on suppliers of this compound and their stated purity. It is imperative for researchers to obtain the lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical methods used.[3][4]
| Supplier | Catalog Number (Example) | Stated Purity |
| MedchemExpress | HY-121883S4 | 98.0% |
| Marques da Silva & Neves, Lda | S000770 | ≥95% |
Experimental Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound. Fatty acids, due to their low volatility, require derivatization to be analyzed by GC-MS.[5][6] The most common method is the conversion to their fatty acid methyl esters (FAMEs).
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (e.g., Heptadecanoic-d3 acid)
-
Methanol, anhydrous
-
Hexane, GC grade
-
Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl
-
Sodium sulfate, anhydrous
-
GC vials with inserts
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
This procedure should be performed in a fume hood.
-
Accurately weigh approximately 1 mg of the this compound standard into a glass reaction vial.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions:
The following are typical GC-MS parameters and may need to be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 5°C/min to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
4. Data Analysis:
-
Identity Confirmation: The mass spectrum of the derivatized this compound (this compound methyl ester) should be compared with a reference spectrum or theoretical fragmentation pattern. The molecular ion peak and characteristic fragment ions should be present.
-
Purity Assessment: The purity is determined by calculating the area percentage of the this compound FAME peak relative to all other peaks in the chromatogram (excluding the solvent and internal standard peaks).
-
Purity (%) = (Area of this compound FAME peak / Total area of all peaks) x 100
-
Quality Control Workflow for this compound Standard
A robust quality control workflow is essential to ensure the reliability of research data. The following diagram illustrates a typical workflow for the receipt and verification of a chemical standard like this compound.
GC-MS Analysis Workflow
The following diagram details the key steps involved in the GC-MS analysis of this compound.
References
- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lignoceric acid certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
The Biological Role of Very Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial lipid molecules with diverse and vital biological functions.[1][2][3] Synthesized in the endoplasmic reticulum and exclusively degraded in peroxisomes, VLCFAs are integral components of cellular membranes, key constituents of sphingolipids and glycerophospholipids, and play indispensable roles in maintaining the integrity of the skin barrier, the structure of myelin, and the function of the retina.[1][2][4] Dysregulation of VLCFA metabolism is implicated in a range of severe inherited disorders, including X-linked adrenoleukodystrophy (X-ALD), Stargardt-like macular dystrophy, and various forms of ichthyosis, highlighting their physiological importance.[2] This technical guide provides an in-depth overview of the core biological roles of VLCFAs, detailing their metabolic pathways, tissue-specific functions, and involvement in disease. Furthermore, it presents a compilation of quantitative data on VLCFA distribution, detailed experimental protocols for their analysis, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
VLCFAs are a class of fatty acids characterized by their extended aliphatic tails of 22 or more carbon atoms.[1][2][3] They can be saturated (VLC-SFAs) or polyunsaturated (VLC-PUFAs) and are found in various lipid species, including ceramides, sphingomyelin, and glycerophospholipids.[1][4] Unlike shorter-chain fatty acids, which are metabolized in the mitochondria, VLCFAs undergo β-oxidation exclusively in peroxisomes.[2] Their unique length confers specific biophysical properties to the membranes they inhabit, influencing fluidity, thickness, and the formation of specialized microdomains.[4][5]
Metabolism of Very Long-Chain Fatty Acids
The cellular concentration of VLCFAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum (ER) and degradation in peroxisomes.
Synthesis of VLCFAs: The Fatty Acid Elongation Pathway
VLCFA synthesis occurs through a cyclic process in the ER, catalyzed by a multienzyme complex known as the fatty acid elongase (FAE) system. Each cycle adds a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA. The four key enzymatic steps are:
-
Condensation: Catalyzed by fatty acid elongases (ELOVLs). This is the rate-limiting step and determines the substrate specificity for the chain length of the fatty acid to be elongated. Mammals have seven ELOVL enzymes (ELOVL1-7) with distinct substrate specificities.
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase catalyzes the final reduction to form a saturated acyl-CoA that is two carbons longer than the initial substrate.
Degradation of VLCFAs: Peroxisomal β-Oxidation
The breakdown of VLCFAs occurs exclusively in peroxisomes. The process involves the following key steps:
-
Activation and Transport: VLCFAs are first activated to their CoA esters (VLCFA-CoA) in the cytosol. The ATP-binding cassette (ABC) transporter, ABCD1, then transports VLCFA-CoA across the peroxisomal membrane.
-
β-Oxidation Cascade: Inside the peroxisome, VLCFA-CoA undergoes a series of four enzymatic reactions similar to mitochondrial β-oxidation: oxidation, hydration, dehydrogenation, and thiolytic cleavage. This cycle is repeated, shortening the fatty acid chain by two carbons with each cycle, producing acetyl-CoA and a shorter acyl-CoA.
-
Chain Shortening and Mitochondrial Oxidation: Peroxisomes only shorten the VLCFAs to medium- or long-chain fatty acids, which are then transported to the mitochondria for complete oxidation to CO2 and water.
Biological Functions of Very Long-Chain Fatty Acids
VLCFAs are not merely structural components but are active participants in a variety of cellular processes.
Membrane Structure and Function
VLCFAs are integral to the structure of cellular membranes, particularly in sphingolipids. Their extended length allows them to span a significant portion of the lipid bilayer, which can influence several membrane properties:
-
Membrane Fluidity and Rigidity: The incorporation of VLC-SFAs into sphingolipids increases the packing density and rigidity of membranes.[4][5] This is crucial for the formation of stable, ordered membrane microdomains, often referred to as lipid rafts.[6][7]
-
Membrane Thickness: The length of VLCFAs directly contributes to the thickness of the lipid bilayer.
-
Vesicular Transport: VLCFAs are implicated in vesicular trafficking, where highly curved membranes are formed during vesicle budding and fusion.
Myelin Sheath Formation and Maintenance
Myelin, the insulating layer around nerve axons, is exceptionally rich in lipids, with a significant portion of its sphingolipids containing VLCFAs.[4] It is estimated that 50% of sphingolipids in myelin contain VLCFAs with 22 or more carbons.[4] These VLCFAs are critical for the proper compaction and stability of the myelin sheath, which is essential for rapid nerve impulse conduction.[4]
Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier is largely composed of a unique lipid matrix rich in ceramides, many of which contain VLCFAs.[8][9] Specifically, ω-hydroxy VLCFAs are essential for the formation of acylceramides, which are critical for the proper organization of the lamellar lipid structures that constitute the skin's permeability barrier.[8]
Retinal Function
The retina, particularly the photoreceptor outer segments, is enriched with VLC-PUFAs.[1][10] These specialized fatty acids are predominantly found in phosphatidylcholine molecules and are vital for maintaining the structure and function of photoreceptor cells.[1][10] Depletion of retinal VLC-PUFAs is associated with photoreceptor degeneration and vision loss, as seen in conditions like Stargardt-like macular dystrophy.[1]
Quantitative Data on VLCFA Distribution
The distribution and concentration of VLCFAs vary significantly across different human tissues and lipid classes, reflecting their specialized functions.
Table 1: VLCFA Composition in Human Myelin Sphingolipids
| Fatty Acid | Percentage of Total Fatty Acids in Myelin Sphingolipids |
| C22:0 (Behenic acid) | ~5% |
| C24:0 (Lignoceric acid) | ~20% |
| C24:1 (Nervonic acid) | ~25% |
| C25:0 | Trace |
| C26:0 (Cerotic acid) | ~1-2% |
| Data compiled from multiple sources indicating the high enrichment of C24 VLCFAs in myelin.[4] |
Table 2: Predominant VLCFAs in Human Stratum Corneum Ceramides
| Ceramide Class | Major VLCFA Chain Lengths | Approximate Molar Percentage of Total Ceramides |
| CER[NS] | C24:0, C26:0 | ~10-15% |
| CER[NP] | C24:0, C26:0 | ~20-25% |
| CER[AH] | C24:0, C26:0 | ~15-20% |
| CER[AP] | C24:0, C26:0 | ~5-10% |
| CER[EOS] | C30-C34 (ω-hydroxy) | ~5-10% |
| Data adapted from studies on human stratum corneum lipidomics, highlighting the prevalence of C24 and C26 VLCFAs in major ceramide classes.[11][12] |
Table 3: VLC-PUFA Profile in Human Retina
| VLC-PUFA Species | Relative Abundance |
| 32 and 34 Carbon VLC-PUFAs | Abundant |
| 36 Carbon VLC-PUFAs | Less Abundant |
| 38 Carbon VLC-PUFAs | Scarce |
| 24-32 Carbon VLC-PUFAs | Low Abundance (likely intermediates) |
| Qualitative and relative abundance data from LC/MS/MS analysis of human retinal phospholipids.[10] |
VLCFAs in Disease
Defects in the metabolic pathways of VLCFAs lead to their accumulation or depletion, resulting in a number of severe genetic disorders.
-
X-Linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFA-CoA into peroxisomes and their subsequent accumulation in tissues, particularly the brain, spinal cord, and adrenal glands.[13][14] This accumulation is associated with demyelination and neuroinflammation.
-
Stargardt-like Macular Dystrophy (STGD3): An autosomal dominant retinal disease caused by mutations in the ELOVL4 gene, which is responsible for the synthesis of very long-chain saturated and polyunsaturated fatty acids. This leads to a deficiency of VLC-PUFAs in the retina and subsequent photoreceptor degeneration.
-
Ichthyosis: A group of skin scaling disorders, some of which are caused by mutations in genes involved in VLCFA metabolism, such as ELOVL4 and genes responsible for ceramide synthesis. The resulting deficiency in VLCFA-containing ceramides disrupts the skin barrier function.
-
Neuroinflammation: Accumulation of VLCFAs in glial cells can trigger neuroinflammatory responses through the production and secretion of signaling molecules like Sphingosine-1-Phosphate (S1P), which in turn activates pathways such as NF-κB.[4][15]
Signaling Pathways Involving VLCFAs
Recent research has begun to elucidate the role of VLCFAs as signaling molecules, particularly in the context of inflammation.
VLCFA-S1P-NF-κB Signaling in Neuroinflammation
In the central nervous system, an excess of VLCFAs, particularly in glial cells, can be converted to Sphingosine-1-Phosphate (S1P).[4][15] This glial-derived S1P can then act on neurons and other cells, leading to the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][15] This cascade results in the production of pro-inflammatory cytokines and can contribute to neurodegeneration.[4][15]
VLCFA-Mediated Macrophage Activation
Saturated VLCFAs can promote pro-inflammatory responses in macrophages. This is thought to occur through the scavenger receptor CD36-mediated uptake of VLCFAs, which then activates the c-Jun N-terminal kinase (JNK) signaling pathway.[16][17] This leads to the release of pro-inflammatory chemokines and matrix-degrading enzymes, contributing to inflammatory processes.[16][17]
Experimental Protocols for VLCFA Analysis
The accurate quantification of VLCFAs is essential for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Experimental Workflow
Protocol for GC-MS Analysis of VLCFAs in Plasma
This protocol describes the analysis of total VLCFAs in plasma as their fatty acid methyl esters (FAMEs).[18][19][20][21]
Materials:
-
Plasma sample
-
Internal standard (e.g., C17:0 or deuterated VLCFA standards)
-
Chloroform, Methanol
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Hexane
-
Nitrogen gas supply
-
Glass tubes with Teflon-lined caps
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
Procedure:
-
Internal Standard Addition: To a glass tube, add 100 µL of plasma and a known amount of the internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Acid-Catalyzed Methylation):
-
Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Non-polar capillary column (e.g., DB-1ms).
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient suitable for separating FAMEs up to C26 and beyond (e.g., initial temperature of 100°C, ramped to 320°C).
-
MS Detection: Electron Ionization (EI) mode, with either full scan for identification or selected ion monitoring (SIM) for targeted quantification.
-
Protocol for LC-MS/MS Analysis of VLCFAs in Cultured Cells
This protocol is suitable for the sensitive and specific quantification of VLCFAs in cell culture samples.[14][22][23][24][25]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Internal standards (deuterated VLCFAs)
-
Solvents for lipid extraction (e.g., isopropanol, chloroform, ethyl acetate)
-
Derivatization reagents (if required by the specific method)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using sonication or homogenization in an appropriate buffer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate for normalization of the results.
-
Internal Standard Addition: Add a known amount of deuterated VLCFA internal standards to the cell lysate.
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer methods.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
-
-
Hydrolysis and Derivatization (Method Dependent):
-
Some LC-MS/MS methods can analyze underivatized fatty acids, while others may require hydrolysis to release free fatty acids followed by derivatization to enhance ionization efficiency.
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a suitable C8 or C18 reversed-phase column with a gradient elution of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate.
-
MS/MS Detection: Employ electrospray ionization (ESI) in either positive or negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, setting specific precursor-to-product ion transitions for each VLCFA and internal standard.
-
Conclusion
Very long-chain fatty acids are a unique and physiologically critical class of lipids. Their roles extend from providing structural integrity to cellular membranes to participating in complex signaling pathways that regulate inflammation and cellular homeostasis. The intricate balance of their synthesis and degradation is paramount for health, and disruptions in this balance are at the heart of several debilitating diseases. The continued development and refinement of analytical techniques for VLCFA quantification will be instrumental in advancing our understanding of their multifaceted roles in biology and in the development of novel therapeutic strategies for VLCFA-related disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of VLCFA metabolism and function.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of very long chain fatty acids in yeast physiology and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISSFAL Early Career Award Lecture. N-3 Fatty Acids and Membrane Microdomains: From Model Membranes to Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel role for nutrition in the alteration of functional microdomains on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid functions in skin: Differential effects of n-3 polyunsaturated fatty acids on cutaneous ceramides, in a human skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosphingolipids with Very Long-Chain Fatty Acids Accumulate in Fibroblasts from Adrenoleukodystrophy Patients [mdpi.com]
- 15. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different Lipid Signature in Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders [mdpi.com]
- 24. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Crucial Role of Peroxisomes in VLCFA Metabolism
An In-depth Technical Guide to Lignoceric Acid Metabolism in Peroxisomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core metabolic pathways, regulatory mechanisms, and experimental methodologies related to the peroxisomal metabolism of lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA). Dysregulation of this pathway is central to the pathophysiology of several severe genetic disorders, making it a critical area of study for therapeutic development.
Peroxisomes are ubiquitous subcellular organelles that perform a variety of indispensable metabolic functions.[1] In human cells, one of their most critical roles is the beta-oxidation of substrates that cannot be efficiently metabolized by mitochondria.[2] This includes the catabolism of very-long-chain fatty acids (VLCFAs, ≥ C22:0), such as lignoceric acid.[2][3] The breakdown of VLCFAs occurs exclusively in peroxisomes.[4] Defects in this pathway lead to the accumulation of VLCFAs in tissues and plasma, a biochemical hallmark of severe inherited neurodegenerative conditions, including X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (ZSDs).[5][6][7] Understanding the intricacies of lignoceric acid metabolism is therefore fundamental to diagnosing these disorders and developing targeted therapeutic strategies.
The Core Metabolic Pathway: From Transport to Chain Shortening
The catabolism of lignoceric acid within the peroxisome is a multi-step process involving transport across the peroxisomal membrane, activation to its CoA-ester, and subsequent chain shortening via a specialized β-oxidation cycle.
Transport into the Peroxisome
The entry of VLCFAs into the peroxisome is primarily mediated by the ATP-binding cassette (ABC) transporter, ABCD1, also known as the Adrenoleukodystrophy Protein (ALDP).[8][9] ABCD1 is a peroxisomal membrane protein that transports VLCFAs, likely as their CoA-activated derivatives (VLCFA-CoA), from the cytosol into the peroxisomal matrix.[4][8][10] Mutations in the ABCD1 gene cause X-linked Adrenoleukodystrophy, leading to impaired VLCFA transport and subsequent accumulation.[7][8] While other peroxisomal ABC transporters like ABCD2 and ABCD3 exist, ABCD1 plays a non-redundant role in the transport of saturated VLCFAs like lignoceric acid.[3][11]
Activation to Lignoceroyl-CoA
Before β-oxidation can commence, lignoceric acid must be activated to its thioester derivative, lignoceroyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (VLC-ACS). These synthetases are located in the peroxisomal membrane and the endoplasmic reticulum.[2][12] The peroxisomal VLC-ACS is critical, as its activity is a prerequisite for the subsequent β-oxidation within the organelle.[12]
Peroxisomal β-Oxidation Cascade
Unlike mitochondrial β-oxidation, which completely degrades fatty acids to acetyl-CoA, the peroxisomal system only performs chain shortening.[13] Lignoceroyl-CoA undergoes cycles of β-oxidation until it is reduced to a medium- or long-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.[13] Each cycle consists of four enzymatic reactions.
-
Dehydrogenation: The first and rate-limiting step is catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1).[14][15] ACOX1 introduces a double bond between the α and β carbons of lignoceroyl-CoA to form 2-trans-enoyl-CoA.[16] This reaction directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[17][18]
-
Hydration and Dehydrogenation: The next two steps are carried out by a single multifunctional enzyme, the D-bifunctional protein (DBP), also known as HSD17B4.[13] DBP possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form D-3-hydroxyacyl-CoA and then oxidizes it to 3-ketoacyl-CoA.[13]
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase, such as ACAA1.[16][19] This enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA, C22:0).[16][20]
The resulting chain-shortened acyl-CoA can then re-enter the β-oxidation cycle. The acetyl-CoA and shortened acyl-CoAs are subsequently exported from the peroxisome to the cytosol or mitochondria for further metabolism.[13][16]
Quantitative Data: Key Proteins and Disease-Related Accumulation
The following tables summarize the key proteins involved in lignoceric acid metabolism and the typical quantitative changes in VLCFA levels observed in associated peroxisomal disorders.
Table 1: Key Proteins in Peroxisomal Lignoceric Acid Metabolism
| Protein | Gene | Function | Associated Disorder(s) |
| ABCD1 (ALDP) | ABCD1 | Peroxisomal transporter for VLCFA-CoA.[8][9] | X-linked Adrenoleukodystrophy (X-ALD).[8] |
| VLC-ACS | SLC27A2, etc. | Activates VLCFA to VLCFA-CoA.[2][12] | Implicated in peroxisomal disorders. |
| ACOX1 | ACOX1 | Rate-limiting enzyme; oxidizes Acyl-CoA.[14][15] | Peroxisomal Acyl-CoA Oxidase Deficiency.[21] |
| DBP | HSD17B4 | Hydratase and dehydrogenase activities.[13] | D-Bifunctional Protein Deficiency.[22] |
| Thiolase | ACAA1 | Thiolytic cleavage of 3-ketoacyl-CoA.[16][19] | Thiolase Deficiency (rare). |
| PEX Proteins | PEX1, PEX6, etc. | Required for peroxisome biogenesis.[5][23] | Zellweger Spectrum Disorders (ZSDs).[5][23] |
Table 2: Representative VLCFA Levels in Plasma/Fibroblasts from Patients with Peroxisomal Disorders
| Condition | C24:0 (Lignoceric Acid) Level | C26:0 (Hexacosanoic Acid) Level | C26:0/C22:0 Ratio | Peroxisomal β-oxidation Activity |
| Healthy Control | Normal | Normal | Normal | 100% (Reference) |
| X-linked Adrenoleukodystrophy (X-ALD) | Elevated.[6] | Markedly Elevated (e.g., ~6-fold increase in monocytes).[6][24] | Markedly Elevated.[25] | ~50% of control.[6] |
| Zellweger Spectrum Disorders (ZSDs) | Elevated.[6][26] | Markedly Elevated.[6][27] | Markedly Elevated.[25] | Severely deficient (~15% of control).[6] |
Note: Absolute values can vary between laboratories. The data presented reflects relative changes and residual activities commonly reported.
Visualizing the Process: Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the metabolic and regulatory pathways, as well as a typical experimental workflow.
Caption: Peroxisomal β-Oxidation of Lignoceric Acid.
Caption: Transcriptional Regulation by PPARα.
Caption: Experimental Workflow for VLCFA β-Oxidation Assay.
Regulation of Lignoceric Acid Metabolism
The expression of genes encoding the core peroxisomal β-oxidation enzymes is tightly regulated, primarily by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][28] PPARα is a ligand-activated nuclear receptor that functions as a key transcriptional regulator of lipid metabolism.[29]
When activated by ligands, such as fatty acids or synthetic compounds known as peroxisome proliferators, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[28][29] This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][30] This binding initiates the transcription of genes encoding ACOX1, DBP, and other proteins involved in fatty acid transport and oxidation, thereby upregulating the entire peroxisomal β-oxidation pathway.[2][30]
Experimental Protocols for Studying Lignoceric Acid Metabolism
Investigating the peroxisomal metabolism of lignoceric acid requires specific biochemical assays. Below are summarized protocols for key experiments.
Protocol 1: Measurement of Peroxisomal β-Oxidation of Lignoceric Acid
This assay measures the rate of lignoceric acid breakdown in cultured cells or isolated organelles.
-
Objective: To quantify the rate of peroxisomal β-oxidation of lignoceric acid.
-
Materials: Cultured skin fibroblasts (from patients and controls), [1-14C]lignoceric acid, homogenization buffer, reaction buffer containing ATP, Coenzyme A (CoA), NAD+, and Mg2+.[31] Potassium cyanide (KCN) is included to inhibit mitochondrial β-oxidation.[32][33]
-
Methodology:
-
Cell Culture and Homogenization: Culture fibroblasts to confluency. Harvest cells, wash with saline, and homogenize in a suitable buffer to release organelles.
-
Reaction Setup: Incubate the cell homogenate with the reaction buffer containing [1-14C]lignoceric acid. The reaction is typically run at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and unmetabolized substrate.
-
Product Separation: Centrifuge the sample. The supernatant contains the water-soluble radiolabeled products (e.g., [1-14C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Analysis: Calculate the rate of β-oxidation based on the amount of radiolabeled product formed per unit of time per milligram of protein. Compare rates between patient and control samples.
-
Protocol 2: Quantification of VLCFA Levels by GC-MS
This is the primary diagnostic method for identifying disorders of peroxisomal β-oxidation.
-
Objective: To measure the concentration of lignoceric acid (C24:0) and other VLCFAs in biological samples.
-
Materials: Plasma, serum, or cultured fibroblast samples. Solvents for lipid extraction (e.g., chloroform/methanol), internal standards, derivatizing agents (e.g., BF3-methanol), Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method like Folch or Bligh-Dyer extraction.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) for GC analysis.
-
GC-MS Analysis: Inject the FAMEs into the GC-MS system. The fatty acids are separated based on their chain length and degree of saturation. The mass spectrometer identifies and quantifies each fatty acid.
-
Analysis: Determine the absolute concentrations of C22:0, C24:0, and C26:0. Calculate the diagnostically significant ratios of C24:0/C22:0 and C26:0/C22:0.[25] Elevated ratios are indicative of a defect in peroxisomal β-oxidation.[25]
-
Conclusion and Future Directions
The peroxisomal metabolism of lignoceric acid is a well-defined yet complex pathway, the disruption of which has catastrophic consequences for human health. The core components—from the ABCD1 transporter to the ACOX1 and DBP enzymes—represent critical nodes that are vulnerable to genetic mutation. For drug development professionals, these components offer potential targets for therapeutic intervention. Strategies aimed at upregulating compensatory transporters (like ABCD2), enhancing the activity of residual enzymes, or reducing the substrate load through dietary interventions (such as with Lorenzo's oil) are active areas of research.[24][34][35] Continued investigation into the regulatory networks governing this pathway, particularly the role of PPARα and other nuclear receptors, will be essential for developing novel treatments for X-ALD, ZSDs, and other devastating peroxisomal disorders.
References
- 1. portlandpress.com [portlandpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]
- 8. gosset.ai [gosset.ai]
- 9. ABCD1 - Wikipedia [en.wikipedia.org]
- 10. ABCD1 ATP binding cassette subfamily D member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Structure-Function Analysis of Peroxisomal ATP-binding Cassette Transporters Using Chimeric Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. mdpi.com [mdpi.com]
- 17. ACOX1 | Rupa Health [rupahealth.com]
- 18. ACOX1 - Wikipedia [en.wikipedia.org]
- 19. Thiolase - Wikipedia [en.wikipedia.org]
- 20. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 22. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 25. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 29. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Peroxisomal fatty acid beta-oxidation in relation to the accumulation of very long chain fatty acids in cultured skin fibroblasts from patients with Zellweger syndrome and other peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pnas.org [pnas.org]
- 34. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. neurology.org [neurology.org]
The Role of Lignoceric Acid in the Developing Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a critical structural role in the central nervous system (CNS), particularly during the dynamic process of myelination. Its integration into sphingolipids is essential for the proper formation and stability of the myelin sheath, the insulating layer around axons that enables rapid nerve impulse conduction. The metabolism of lignoceric acid is a tightly regulated process involving synthesis through fatty acid elongation in the endoplasmic reticulum and degradation via β-oxidation within peroxisomes. Dysregulation of these pathways, particularly defects in peroxisomal degradation, leads to the accumulation of lignoceric acid and other VLCFAs, resulting in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the function of lignoceric acid in brain development, its metabolic pathways, and its implication in disease. It includes a summary of quantitative data, detailed experimental protocols for its study, and diagrams of key pathways to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The development of the vertebrate brain is a complex and highly orchestrated process characterized by rapid cell proliferation, differentiation, and the formation of intricate neural circuits. A key event in brain maturation is myelination, the process by which oligodendrocytes in the CNS wrap axons with a lipid-rich membrane, the myelin sheath. Myelin is composed of approximately 80% lipids and 20% protein, with a unique lipid composition that includes a high proportion of very-long-chain fatty acids (VLCFAs, C≥22)[1]. Among these, lignoceric acid (n-tetracosanoic acid, C24:0) is a major saturated VLCFA.
The presence of lignoceric acid in myelin sphingolipids, such as ceramides and sphingomyelin, is crucial for the structural integrity and biophysical properties of the myelin sheath[1]. The long acyl chains of lignoceric acid contribute to the formation of a stable and compact myelin structure, which is essential for its insulating function.
The concentration of lignoceric acid in the brain is dynamically regulated during development, with its synthesis peaking during the period of active myelination[2]. This synthesis primarily occurs in the microsomes through the fatty acid elongation pathway. Conversely, the degradation of lignoceric acid is exclusively carried out in peroxisomes via β-oxidation. The critical importance of this metabolic balance is highlighted by the severe neurological consequences of its disruption. In X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by mutations in the ABCD1 gene encoding a peroxisomal VLCFA transporter, the impaired degradation of lignoceric acid and other VLCFAs leads to their accumulation in tissues, particularly in the brain and adrenal glands, causing demyelination and neuroinflammation[3].
This guide will delve into the multifaceted role of lignoceric acid in brain development, covering its synthesis, degradation, and incorporation into myelin lipids. It will also explore the pathological consequences of its dysregulation and provide detailed methodologies for its investigation.
Biosynthesis and Metabolism of Lignoceric Acid
The levels of lignoceric acid in the brain are maintained through a balance of de novo synthesis, elongation from shorter-chain fatty acids, and peroxisomal degradation.
Fatty Acid Elongation Pathway
Lignoceric acid is primarily synthesized through the microsomal fatty acid elongation system, which sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA substrate[2]. The precursor for lignoceric acid synthesis is behenyl-CoA (C22:0), which itself is elongated from shorter-chain fatty acids. The key enzyme in this process is a fatty acid elongase.
-
Location: Endoplasmic Reticulum (Microsomes)
-
Substrates: Behenyl-CoA (C22:0-CoA), Malonyl-CoA
-
Cofactor: NADPH[2]
The activity of the microsomal elongation system is developmentally regulated, showing a peak during the most active period of myelination in the postnatal brain[2].
Incorporation into Sphingolipids
Once synthesized, lignoceric acid is activated to lignoceroyl-CoA and can be incorporated into various sphingolipids, most notably ceramides. Ceramide, composed of a sphingoid base and a fatty acid, is the backbone of more complex sphingolipids like sphingomyelin and galactosylceramide, both of which are major components of the myelin sheath. The incorporation of lignoceric acid into these lipids is crucial for the unique properties of myelin.
Peroxisomal β-Oxidation
The degradation of lignoceric acid and other VLCFAs occurs exclusively in peroxisomes. This is because the acyl-CoA synthetases in mitochondria are not active towards VLCFAs. The process begins with the transport of lignoceroyl-CoA into the peroxisome, a step mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP)[3]. Inside the peroxisome, lignoceric acid undergoes a series of β-oxidation cycles, shortening the fatty acid chain by two carbons in each cycle. The resulting shorter-chain fatty acids can then be transported to mitochondria for complete oxidation to CO2 and water.
Defects in the ABCD1 transporter lead to the accumulation of VLCFAs in the cytosol, a hallmark of X-ALD[3]. This accumulation is believed to be a primary trigger for the pathological cascade observed in the disease, including demyelination and neuroinflammation.
Function in Myelin and Brain Development
Lignoceric acid is a fundamental building block of the myelin sheath, and its presence is critical for normal brain development and function.
Structural Role in Myelin
The high concentration of VLCFAs, including lignoceric acid, in myelin lipids contributes to the unique biophysical properties of the myelin membrane. The long, saturated acyl chains of lignoceric acid allow for tight packing of lipid molecules, creating a highly ordered and stable membrane structure. This dense structure is thought to be essential for:
-
Insulation: Preventing the leakage of ions across the axonal membrane, which is necessary for saltatory conduction.
-
Stability: Providing mechanical stability to the multi-layered myelin sheath.
-
Fluidity: Decreasing membrane fluidity, which contributes to the barrier function of myelin[4].
Developmental Regulation
The synthesis of lignoceric acid is closely correlated with the period of active myelination. Studies in developing rodent brains have shown that the activity of the microsomal fatty acid elongation system, which produces lignoceric acid, peaks between 15 and 20 days of age, coinciding with the peak of myelin deposition[2]. This temporal correlation underscores the critical demand for lignoceric acid during myelin formation.
Lignoceric Acid in Neurological Disease
The importance of tightly regulated lignoceric acid metabolism is most evident in diseases where this balance is disrupted.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to impaired transport of VLCFAs into peroxisomes and their subsequent accumulation. The accumulation of lignoceric acid and other VLCFAs is cytotoxic and is believed to be a key driver of the pathology in X-ALD, which includes:
-
Demyelination: The loss of myelin in the CNS is a hallmark of the cerebral forms of X-ALD, leading to progressive neurological disability.
-
Neuroinflammation: The accumulation of VLCFAs triggers an inflammatory response in the brain, involving the activation of microglia and astrocytes, which contributes to tissue damage[5][6].
-
Axonal Degeneration: In the long term, demyelination and inflammation lead to axonal damage and loss, resulting in irreversible neurological deficits.
Signaling Pathways in Neuroinflammation
Recent research suggests that the pathological effects of VLCFA accumulation in X-ALD are not solely due to direct lipotoxicity but also involve the dysregulation of signaling pathways. One such pathway involves the conversion of VLCFAs into sphingosine-1-phosphate (S1P) in glial cells[1][7]. Elevated S1P levels are pro-inflammatory and can lead to the activation of NF-κB and the infiltration of macrophages into the CNS, contributing to the neuroinflammatory cascade seen in X-ALD[1].
Quantitative Data on Lignoceric Acid in Brain
Quantitative analysis of lignoceric acid levels in different brain regions and at various developmental stages is crucial for understanding its role in normal and pathological processes. While comprehensive datasets are still being compiled, existing studies provide valuable insights into the dynamic changes in lignoceric acid concentration.
Table 1: Fatty Acid Composition of Sphingomyelin in Human Brain at Different Ages (% of total fatty acids)
| Fatty Acid | Newborn | 10 years | Adult |
| Palmitic (16:0) | 15.2 | 10.5 | 10.1 |
| Stearic (18:0) | 45.1 | 35.2 | 34.8 |
| Lignoceric (24:0) | 4.8 | 10.2 | 11.5 |
| Nervonic (24:1) | 5.1 | 15.3 | 16.2 |
| Other | 29.8 | 28.8 | 27.4 |
Data adapted from Svennerholm, 1964. This table illustrates the significant increase in the proportion of lignoceric acid in brain sphingomyelin from the newborn period to adulthood, highlighting its importance in myelin maturation.
Table 2: Very-Long-Chain Fatty Acid Levels in Brain White Matter of cALD Patients
| Fatty Acid | Control White Matter | Normal Appearing White Matter (cALD) | Plaque Area (cALD) |
| Lignoceric acid (C24:0) | (Reference Range) | Increased | Markedly Increased |
| Hexacosanoic acid (C26:0) | (Reference Range) | Increased | Markedly Increased |
This table provides a qualitative summary of findings from studies on childhood cerebral adrenoleukodystrophy (cALD), indicating a significant accumulation of VLCFAs, including lignoceric acid, in affected brain regions[5]. Absolute quantitative values can vary between studies and analytical methods.
Experimental Protocols
The study of lignoceric acid and other VLCFAs requires specialized techniques for their extraction, separation, and quantification.
Lipid Extraction from Brain Tissue
A common method for total lipid extraction from brain tissue is a modification of the Folch procedure.
Materials:
-
Brain tissue (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenize a known weight of brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g tissue in 20 mL solvent).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid material and recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.
-
Vortex the mixture and centrifuge at low speed to separate the phases.
-
The lower chloroform phase contains the total lipids. Carefully collect this phase.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The dried lipid extract can be stored under an inert atmosphere at -20°C or below for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Quantification
GC-MS is the gold standard for the quantification of fatty acids, including VLCFAs. The method involves the derivatization of fatty acids to their more volatile methyl esters.
Materials:
-
Lipid extract
-
Internal standards (e.g., deuterated lignoceric acid)
-
Methanolic HCl or BF3-methanol
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Transesterification: To the dried lipid extract, add a known amount of an internal standard. Add methanolic HCl or BF3-methanol and heat at 80-100°C to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add water and extract the FAMEs with hexane.
-
Analysis: Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS.
-
Quantification: The concentration of lignoceric acid is determined by comparing the peak area of its methyl ester to the peak area of the internal standard and referencing a standard curve.
Microsomal Fatty Acid Elongation Assay
This assay measures the activity of the microsomal enzymes that elongate fatty acids.
Materials:
-
Isolated brain microsomes
-
[2-14C]Malonyl-CoA (radiolabeled substrate)
-
Behenyl-CoA (C22:0-CoA) (precursor)
-
NADPH
-
Potassium phosphate buffer
-
Scintillation counter
Procedure:
-
Incubate isolated brain microsomes in a reaction mixture containing potassium phosphate buffer, NADPH, behenyl-CoA, and [2-14C]malonyl-CoA.
-
After a defined incubation period at 37°C, stop the reaction by adding a strong base (e.g., KOH in ethanol) to saponify the fatty acids.
-
Acidify the mixture and extract the total fatty acids with an organic solvent (e.g., hexane).
-
Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
The amount of radioactivity incorporated is proportional to the activity of the fatty acid elongation enzymes.
Peroxisomal β-Oxidation Assay
This assay measures the rate of VLCFA degradation in peroxisomes, often using cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts, oligodendrocytes)
-
[1-14C]Lignoceric acid or stable-isotope labeled VLCFA (e.g., D3-C22:0)
-
Cell culture medium
-
Scintillation counter or mass spectrometer
Procedure (using radiolabeled substrate):
-
Incubate cultured cells with [1-14C]lignoceric acid for a specific time.
-
After incubation, harvest the cells and the medium.
-
Separate the water-soluble products of β-oxidation (e.g., [14C]acetyl-CoA) from the unmetabolized [1-14C]lignoceric acid using a precipitation or chromatography step.
-
Measure the radioactivity in the water-soluble fraction using a scintillation counter.
-
The amount of radioactivity in this fraction reflects the rate of peroxisomal β-oxidation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving lignoceric acid.
Lignoceric Acid Metabolism
Caption: Overview of lignoceric acid synthesis, incorporation into myelin, and degradation.
VLCFA-Induced Neuroinflammatory Signaling
Caption: Proposed pathway of VLCFA-induced neuroinflammation via S1P signaling in glial cells.
Conclusion
Lignoceric acid is an indispensable component of the developing brain, with its primary role being structural support within the myelin sheath. The tight regulation of its synthesis and degradation is paramount for CNS health, and disruptions in this balance have devastating neurological consequences. The study of lignoceric acid metabolism and its role in disease provides a critical window into the complex lipid biology of the brain. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and clinicians working to unravel the intricacies of VLCFA function and develop therapeutic strategies for related disorders. Future research aimed at elucidating the potential signaling roles of lignoceric acid and obtaining more detailed quantitative data on its distribution during brain development will further enhance our understanding of this vital molecule.
References
- 1. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of very long chain fatty acid accumulation and inflammatory disease progression in childhood X-ALD: implications for potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Lignoceric Acid-d4-2: A Technical Guide for Researchers
CAS Number: 1219794-61-2
This technical guide provides an in-depth overview of Lignoceric acid-d4-2, a deuterated form of lignoceric acid, for researchers, scientists, and drug development professionals. This document details its chemical properties, its role as an internal standard in quantitative analysis, and its application in studying the metabolism of very long-chain fatty acids, particularly in the context of peroxisomal disorders.
Core Data and Properties
This compound is a stable isotope-labeled version of lignoceric acid, a 24-carbon saturated fatty acid. The incorporation of four deuterium atoms at the C2 and C3 positions makes it an ideal internal standard for mass spectrometry-based quantification of endogenous lignoceric acid.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1219794-61-2 | [1][2][3][4] |
| Molecular Formula | C₂₄H₄₄D₄O₂ | [2][4] |
| Molecular Weight | 372.66 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Storage | -20°C for long-term storage | |
| Solubility | Soluble in organic solvents such as chloroform and THF | [5] |
Metabolic Significance and Signaling Pathway
Lignoceric acid is a very long-chain fatty acid (VLCFA) that is primarily metabolized through peroxisomal β-oxidation.[6][7] Deficiencies in this metabolic pathway can lead to the accumulation of VLCFAs, which is a biochemical hallmark of several severe genetic disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy.[8][9][10] The use of this compound as a tracer and internal standard is crucial for studying the dynamics of lignoceric acid metabolism and diagnosing these conditions.[1]
The peroxisomal β-oxidation of lignoceric acid is a multi-step process that occurs within the peroxisomes.[1][6][11] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[7][11]
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of lignoceric acid in biological samples such as plasma, serum, and fibroblasts using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Quantification
The general workflow for the quantification of lignoceric acid involves sample preparation, including lipid extraction and derivatization (for GC-MS), followed by instrumental analysis.
Detailed Methodology: Quantification in Plasma by LC-MS/MS
This protocol provides a detailed method for the quantification of total lignoceric acid in human plasma.
Materials and Reagents:
-
This compound (internal standard)
-
Lignoceric acid (for calibration curve)
-
Methanol, Chloroform, Hexane, Isopropanol (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
LC-MS grade water and acetonitrile
Procedure:
-
Preparation of Internal Standard and Calibration Standards:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of lignoceric acid in methanol ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the this compound internal standard solution.
-
Lipid Extraction (Folch Method): Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic layer.
-
Saponification: Dry the extracted lipids under a stream of nitrogen. Add 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acids from complex lipids.
-
Acidification and Extraction: After cooling, acidify the mixture with HCl. Extract the free fatty acids with 2 mL of hexane.
-
Final Preparation: Dry the hexane extract and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lignoceric acid and this compound.
-
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous lignoceric acid to the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of lignoceric acid in the plasma samples from the calibration curve.
-
Applications in Research and Drug Development
The use of this compound as an internal standard is essential for a variety of research and clinical applications:
-
Diagnosis of Peroxisomal Disorders: Accurate measurement of lignoceric acid levels in plasma and fibroblasts is a key diagnostic marker for diseases such as X-linked adrenoleukodystrophy and Zellweger syndrome.[8][9][10]
-
Monitoring Disease Progression and Therapeutic Efficacy: Quantitative analysis allows for the monitoring of disease progression and the effectiveness of therapeutic interventions aimed at reducing VLCFA levels.
-
Metabolic Flux Analysis: As a stable isotope tracer, it can be used to study the in vivo metabolism and turnover of lignoceric acid.
-
Drug Development: In the development of drugs targeting fatty acid metabolism, this compound is a critical tool for preclinical and clinical studies to assess the pharmacodynamic effects of new therapeutic agents.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. jasem.com.tr [jasem.com.tr]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physical State and Solubility of Lignoceric Acid-d4-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and solubility properties of Lignoceric acid-d4-2. As specific experimental data for this deuterated standard is limited, this document leverages data from its non-deuterated counterpart, Lignoceric acid (Tetracosanoic acid), whose properties are nearly identical. This guide includes tabulated physical and chemical data, detailed solubility profiles in various solvents, and a standardized experimental protocol for solubility determination.
Introduction
This compound, a deuterated form of Lignoceric acid (n-Tetracosanoic acid), is a valuable tool in metabolic research, particularly in studies involving mass spectrometry for tracing and quantifying very long-chain fatty acids (VLCFAs). The "-d4-2" designation indicates the substitution of four hydrogen atoms with deuterium at a specific position, providing a distinct mass signature. Lignoceric acid itself is a 24-carbon saturated fatty acid found in various natural sources, including wood tar, cerebrosides, and certain plant oils like peanut oil[1][2]. Deficiencies in the metabolism of VLCFAs, including lignoceric acid, are linked to severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy[3].
Understanding the physical state and solubility of this compound is critical for its effective use in experimental settings, ensuring proper handling, storage, and preparation of stock solutions for in vitro and in vivo studies. The physical and chemical properties of isotopically labeled compounds are generally considered to be almost identical to the unlabeled parent compound. Therefore, this guide presents data primarily from studies on Lignoceric acid.
Physical and Chemical Properties
At standard temperature and pressure, Lignoceric acid is a white to light yellow crystalline solid or powder[3][4][5]. Its long 24-carbon chain results in a high melting point and a waxy texture[6].
Table 1: Physical and Chemical Properties of Lignoceric Acid
| Property | Value | Source(s) |
| Synonyms | Tetracosanoic acid, C24:0 | [2][3][7] |
| Molecular Formula | C₂₄H₄₈O₂ | [3][5][8] |
| Molecular Weight | 368.64 g/mol | [3][5][8] |
| Physical State | Crystalline Solid / Powder | [1][3][4] |
| Melting Point | 80 - 88 °C | [1][2][4][7][8][9] |
| Boiling Point | 272 °C (at 10 mmHg) | [1][9] |
| Storage Temperature | -20°C or 2-8°C | [3][4][5] |
Solubility Profile
Lignoceric acid is a nonpolar molecule, rendering it virtually insoluble in water but soluble in various organic solvents[6][10]. The preparation of stock solutions often requires the use of organic solvents, which can then be diluted into aqueous buffers if necessary, though this may lead to precipitation[11]. For challenging solutes, techniques such as sonication or gentle heating can enhance dissolution[12][13].
Table 2: Solubility Data for Lignoceric Acid
| Solvent | Solubility | Conditions | Source(s) |
| Water | ~5.9 x 10⁻⁶ mg/mL (Estimated) | 25°C | [10] |
| 0.1M NaOH | < 1 mg/mL (Insoluble or slightly soluble) | - | [13] |
| Ethanol (91.5%) | 1.82 mg/mL | - | [8] |
| Ethanol | ~1 mg/mL | Sonication and heating to 50°C recommended | [13] |
| Chloroform | ~2 mg/mL | - | [3] |
| Tetrahydrofuran (THF) | ~5 mg/mL | - | [3] |
| Tetrahydrofuran (THF) | 25 mg/mL | Ultrasonic assistance recommended | [12] |
| Dimethyl Sulfoxide (DMSO) | 3.69 mg/mL | Sonication recommended | [13] |
| Ether | Soluble | - | [6] |
Note: The significant variation in reported THF solubility may be attributable to differences in experimental conditions, such as the application of sonication.
Experimental Protocols
Protocol for Determination of Equilibrium Solubility
This protocol outlines a standard method for determining the solubility of a solid compound like Lignoceric acid in a given solvent. The principle involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound
-
Selected solvent of analytical grade
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solute and solvent.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, pass the supernatant through a syringe filter.
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
Prepare a standard curve using known concentrations of the compound to accurately quantify the amount in the sample.
-
-
Calculation: The solubility is reported in units such as mg/mL or mol/L, calculated from the measured concentration and the dilution factor used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the equilibrium solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 木蜡酸 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 557-59-5: Tetracosanoic acid | CymitQuimica [cymitquimica.com]
- 7. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]
- 8. Lignoceric Acid [drugfuture.com]
- 9. LIGNOCERIC ACID CAS#: 557-59-5 [m.chemicalbook.com]
- 10. lignoceric acid, 557-59-5 [thegoodscentscompany.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lignoceric Acid | Endogenous Metabolite | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols: Lignoceric Acid-d4-2 as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes. Its accumulation is a key biomarker for certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][2][3] Accurate quantification of lignoceric acid in biological matrices is therefore essential for the diagnosis and monitoring of these diseases, as well as for research in lipid metabolism.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids.[4] However, to ensure accuracy and precision, especially when dealing with complex biological samples, the use of a stable isotope-labeled internal standard is critical.[5] Lignoceric acid-d4-2 (tetracosanoic acid-d4) is an ideal internal standard for the quantification of lignoceric acid.[6] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
These application notes provide a comprehensive guide for the use of this compound as an internal standard for the GC-MS quantification of lignoceric acid in biological samples.
Quantitative Data Summary
The use of a deuterated internal standard like this compound in GC-MS analysis provides robust and reliable quantification. While specific performance metrics can vary depending on the instrumentation and matrix, the following table summarizes typical performance characteristics for the analysis of very-long-chain fatty acids using this methodology.
| Parameter | Expected Value | Comments |
| Linearity (R²) | ≥ 0.99 | Demonstrates a strong correlation between concentration and instrument response over a defined range. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | 85 - 115% | Indicates the efficiency of the extraction process from the sample matrix. |
| Precision (%RSD) | < 15% | Reflects the closeness of repeated measurements, indicating the reproducibility of the method. |
Note: The values presented are representative for very-long-chain fatty acid analysis and should be validated for specific laboratory conditions and matrices.
Experimental Protocols
Two primary derivatization methods are commonly employed for the GC-MS analysis of fatty acids: conversion to Fatty Acid Methyl Esters (FAMEs) and formation of Pentafluorobenzyl (PFB) esters. The choice of method may depend on the specific requirements of the analysis and the available instrumentation.
Protocol 1: Analysis as Fatty Acid Methyl Esters (FAMEs)
This protocol is robust and widely used for the analysis of total fatty acids.
1. Sample Preparation and Lipid Extraction:
-
For Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound internal standard solution. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases. Collect the lower organic layer containing the lipids.
-
For Cultured Cells: Harvest cells and wash with phosphate-buffered saline (PBS). Add a known amount of this compound internal standard. Lyse the cells by adding methanol. Extract lipids using a chloroform:methanol mixture as described for plasma.
-
For Tissues: Homogenize a known weight of tissue in a suitable solvent. Add a known amount of this compound internal standard. Extract lipids using a chloroform:methanol mixture.
2. Saponification and Methylation (Derivatization):
-
Evaporate the extracted lipid solvent under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat the sample at 80°C for 10 minutes to saponify the lipids.
-
Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 80°C for 2 minutes to methylate the fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Lignoceric acid methyl ester: m/z corresponding to its molecular ion and characteristic fragments.
-
This compound methyl ester: m/z corresponding to its molecular ion (shifted by +4 Da) and characteristic fragments.
-
-
Protocol 2: Analysis as Pentafluorobenzyl (PFB) Esters
This method is highly sensitive, particularly with negative chemical ionization (NCI), and is suitable for trace-level analysis of free fatty acids.[6]
1. Sample Preparation and Extraction:
-
Follow the same lipid extraction procedures as in Protocol 1, adding the this compound internal standard at the beginning of the process.[6]
2. Derivatization:
-
Evaporate the extracted lipid solvent under a stream of nitrogen.
-
Add 50 µL of a 1:1 (v/v) solution of N,N-diisopropylethylamine and acetonitrile.
-
Add 20 µL of pentafluorobenzyl bromide (PFBBr).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of isooctane for GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methane or ammonia.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Lignoceric acid-PFB ester: [M-PFB]⁻ ion.
-
This compound-PFB ester: [M-PFB]⁻ ion (shifted by +4 Da).
-
-
Data Analysis
Quantification is achieved by calculating the peak area ratio of the endogenous lignoceric acid derivative to the this compound derivative. A calibration curve is constructed by analyzing a series of standards with known concentrations of unlabeled lignoceric acid and a constant concentration of this compound. The concentration of lignoceric acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of Very Long-Chain Fatty Acids in Human Plasma using Lignoceric Acid-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are essential components of cellular lipids, particularly sphingolipids, and are precursors for various lipid mediators.[1][2][3][4][5] The metabolism of VLCFAs primarily occurs in peroxisomes, and defects in this process can lead to the accumulation of these fatty acids in plasma and tissues. Elevated levels of VLCFAs are characteristic biomarkers for several inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[2][6] Consequently, the accurate and precise quantification of VLCFAs in biological matrices is crucial for the diagnosis and monitoring of these conditions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of VLCFAs due to its high sensitivity, selectivity, and throughput.[6][7] The use of stable isotope-labeled internal standards, such as Lignoceric acid-d4 (C24:0-d4), is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[4][6]
This application note provides a detailed protocol for the quantitative analysis of Lignoceric acid (C24:0) and other VLCFAs in human plasma using Lignoceric acid-d4 as an internal standard. The method involves acid hydrolysis to release total fatty acids, liquid-liquid extraction, and subsequent analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: Lignoceric acid (C24:0), Lignoceric acid-d4 (C24:0-d4), Behenic acid (C22:0), Hexacosanoic acid (C26:0) - all >98% purity.
-
Solvents: Methanol, Acetonitrile, Isopropanol (all LC-MS grade), Toluene, Hexane (both HPLC grade).
-
Reagents: Hydrochloric acid (37%), Formic acid (LC-MS grade), Ammonium formate, Ultrapure water.
-
Biological Matrix: Human plasma (K2EDTA).
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lignoceric acid, Behenic acid, Hexacosanoic acid, and Lignoceric acid-d4 in toluene.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in methanol to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Lignoceric acid-d4 in toluene at a suitable concentration (e.g., 10 µg/mL).
Sample Preparation
-
Aliquoting: To a 2 mL glass vial, add 100 µL of human plasma, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 100 µL of the Lignoceric acid-d4 internal standard working solution to each vial.
-
Hydrolysis: Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid. Cap the vials tightly and vortex for 30 seconds.
-
Incubation: Incubate the samples at 90°C for 2 hours in a heating block to hydrolyze the fatty acid esters.
-
Cooling: Allow the samples to cool to room temperature.
-
Extraction: Add 1 mL of hexane to each vial, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 2 mM ammonium formate) for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the VLCFAs. For example:
-
0-1 min: 70% B
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-8 min: Return to 70% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following precursor to product ion transitions are monitored. These are representative transitions and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Behenic acid (C22:0) | 341.3 | 341.3 |
| Lignoceric acid (C24:0) | 369.4 | 369.4 |
| Lignoceric acid-d4 (IS) | 373.4 | 373.4 |
| Hexacosanoic acid (C26:0) | 397.4 | 397.4 |
-
MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Data Presentation
The following tables present representative quantitative data for a method for the analysis of VLCFAs using Lignoceric acid-d4 as an internal standard. These values are typical for such assays and should be validated in the user's laboratory.
Table 1: Linearity of VLCFA Analysis
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Weighting |
| Behenic acid (C22:0) | 0.5 - 100 | > 0.995 | 1/x² |
| Lignoceric acid (C24:0) | 0.5 - 100 | > 0.995 | 1/x² |
| Hexacosanoic acid (C26:0) | 0.05 - 10 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| Lignoceric acid (C24:0) | LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 10 | 90-110 | < 10 | 90-110 | |
| Mid | 50 | < 10 | 90-110 | < 10 | 90-110 | |
| High | 80 | < 10 | 90-110 | < 10 | 90-110 | |
| Hexacosanoic acid (C26:0) | LLOQ | 0.05 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 0.15 | < 10 | 90-110 | < 10 | 90-110 | |
| Mid | 5 | < 10 | 90-110 | < 10 | 90-110 | |
| High | 8 | < 10 | 90-110 | < 10 | 90-110 |
Table 3: Recovery
| Analyte | Low QC (µg/mL) | Mid QC (µg/mL) | High QC (µg/mL) |
| Lignoceric acid (C24:0) | 88% | 92% | 91% |
| Lignoceric acid-d4 (IS) | - | 90% | - |
| Hexacosanoic acid (C26:0) | 85% | 89% | 87% |
Visualizations
Caption: Experimental workflow for VLCFA analysis.
Caption: Very Long-Chain Fatty Acid Elongation Cycle.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of Plasma Very Long-Chain Fatty Acids Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The quantification of VLCFAs in plasma is a critical diagnostic tool for a group of genetic disorders known as peroxisomal disorders, which include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs in tissues and bodily fluids.[4][2][3] Accurate and reproducible quantification of VLCFAs is essential for disease diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for mass spectrometry-based quantification, as they mimic the behavior of the endogenous analytes, correcting for variability during sample preparation and analysis.[4][5][6]
This document provides detailed protocols for the quantification of plasma VLCFAs using deuterated standards by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Methods
The quantification of plasma VLCFAs typically involves three key steps:
-
Sample Preparation : This includes the hydrolysis of VLCFAs from complex lipids, extraction of the total fatty acids, and derivatization to improve their chromatographic and mass spectrometric properties.
-
Internal Standardization : A known amount of a deuterated VLCFA standard (e.g., D4-C22:0, D4-C24:0, D4-C26:0) is added to the plasma sample at the beginning of the workflow. This internal standard co-elutes with the target analyte and is used to normalize the signal, correcting for any sample loss during preparation and for matrix effects during analysis.
-
Instrumental Analysis : The derivatized fatty acids are separated by either gas or liquid chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the signal intensity of the endogenous VLCFA to that of the deuterated internal standard.
Experimental Workflow Overview
Caption: General experimental workflow for VLCFA quantification.
Quantitative Data Summary
The following tables summarize reference ranges and diagnostic ratios for key VLCFAs in plasma. These values can vary slightly between laboratories and methodologies.
Table 1: Reference Intervals for Plasma Very Long-Chain Fatty Acids
| Analyte | Concentration (µmol/L) |
| Docosanoic acid (C22:0) | 32.0 - 73.4[7] |
| Tetracosanoic acid (C24:0) | 30.3 - 72.0[7] |
| Hexacosanoic acid (C26:0) | 0.20 - 0.71[7] |
Table 2: Diagnostic Ratios of Very Long-Chain Fatty Acids
| Ratio | Reference Range | Indication of Abnormality |
| C24:0 / C22:0 | 0.75 - 1.28[7] | Elevated in X-ALD and other peroxisomal disorders |
| C26:0 / C22:0 | 0.005 - 0.0139[7] | Significantly elevated in X-ALD and Zellweger syndrome[2][8] |
Detailed Experimental Protocols
Protocol 1: Quantification of Plasma VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a widely established method for the clinical diagnosis of peroxisomal disorders.[2][3][9]
1. Materials and Reagents
-
Plasma (collected in EDTA or heparin)
-
Deuterated internal standards (e.g., D4-C22:0, D4-C24:0, D4-C26:0 in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Methanol
-
Hexane
-
Acetyl chloride
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC-MS system with a suitable capillary column (e.g., HP-88)
2. Sample Preparation Workflow
Caption: GC-MS sample preparation and analysis workflow.
3. Step-by-Step Procedure
-
Pipette 50-100 µL of plasma into a glass tube.
-
Add a known amount of the deuterated internal standard mixture.
-
Add 1 mL of 5% acetyl chloride in methanol for simultaneous hydrolysis and transmethylation to form fatty acid methyl esters (FAMEs).[10]
-
Cap the tube tightly and heat at 75-100°C for 30-60 minutes with intermittent vortexing.[10]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane or iso-octane and vortex thoroughly to extract the FAMEs.[10]
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Wash the organic extract with a sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of hexane or iso-octane for GC-MS analysis.
4. GC-MS Instrumental Parameters (Example)
-
Injection Volume: 1-2 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 10 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME and its deuterated counterpart.
Protocol 2: Quantification of Plasma VLCFAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol offers high sensitivity and specificity and can be adapted for high-throughput analysis.[4][7][11]
1. Materials and Reagents
-
Plasma (collected in EDTA or heparin)
-
Deuterated internal standards (e.g., D4-C22:0, D4-C24:0, D4-C26:0)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Toluene
-
Derivatization reagents (e.g., oxalyl chloride, dimethylaminoethanol, methyl iodide for TMAE derivatives)[4][11]
-
LC-MS/MS system with a reverse-phase column (e.g., C8 or C18)
2. Sample Preparation Workflow
Caption: LC-MS/MS sample preparation and analysis workflow.
3. Step-by-Step Procedure
-
Pipette 100 µL of plasma into a glass vial.
-
Add 100 µL of the deuterated internal standard solution in toluene.
-
Add 1 mL of acetonitrile/37% hydrochloric acid (4:1, v/v).
-
Cap the vial and heat at 90°C for 2 hours for hydrolysis.
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
For derivatization to trimethyl-amino-ethyl (TMAE) esters, add oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide, with drying steps in between.[4][11]
-
Reconstitute the final derivatized sample in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters (Example)
-
Column: C8 or C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol
-
Gradient: A suitable gradient to separate the VLCFA derivatives.
-
Ion Source: Electrospray Ionization (ESI), positive mode for TMAE derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each VLCFA and its corresponding deuterated internal standard.[4][11]
Data Analysis and Quality Control
-
Calibration Curve: A multi-point calibration curve should be prepared using known concentrations of non-deuterated VLCFA standards and a fixed concentration of the deuterated internal standards.
-
Quantification: The concentration of each endogenous VLCFA is determined from the calibration curve by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.
Conclusion
The quantification of plasma very long-chain fatty acids using deuterated standards by GC-MS or LC-MS/MS provides a robust and reliable method for the diagnosis and monitoring of peroxisomal disorders. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing these essential assays. The use of deuterated internal standards is crucial for achieving the high accuracy and precision required in clinical and research settings.
References
- 1. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of Very Long-Chain Fatty Acids in Human Plasma Using Lignoceric Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD), a serious neurodegenerative disease.[1][2] Accurate and precise quantification of VLCFAs in biological matrices such as plasma is crucial for the diagnosis of these disorders and for monitoring the efficacy of therapeutic interventions.[2] This application note provides a detailed protocol for the sample preparation and analysis of VLCFAs in human plasma using gas chromatography-mass spectrometry (GC-MS) with Lignoceric acid-d4 (C24:0-d4) as an internal standard to ensure high accuracy and reproducibility.
Isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays as they closely mimic the analyte of interest, correcting for variations in sample extraction, derivatization, and instrument response.[3][4] Lignoceric acid-d4 is an ideal internal standard for the quantification of lignoceric acid (C24:0) and other VLCFAs.
Principle
This method involves the hydrolysis of fatty acids from complex lipids in plasma, followed by extraction and derivatization to form fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte FAMEs to the peak area of the Lignoceric acid-d4 methyl ester internal standard.
Experimental Workflow
Caption: Overall workflow for VLCFA analysis.
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Lignoceric acid-d4 (C24:0-d4) internal standard solution (in a suitable organic solvent)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Pyridine
-
Methyl-tert-butyl silyl trifluoroacetamide (MTBSTFA)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Heating block or water bath
-
GC-MS system
Detailed Experimental Protocol
Sample Preparation
-
Internal Standard Spiking: To a glass vial, add 100 µL of human plasma. Spike the sample with a known amount of Lignoceric acid-d4 internal standard solution.
-
Hydrolysis:
-
Add 600 µL of a reagent mixture (specific composition may vary, but often contains a strong acid or base in an organic solvent).
-
Vortex the mixture for 15-30 seconds.
-
Incubate the vials in a heating block or water bath at 70-90°C for 60-90 minutes to hydrolyze the fatty acids from lipids.[5]
-
-
Extraction:
-
Cool the samples to room temperature.
-
Add 800 µL of hexane to extract the fatty acids.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 3500 rpm for 2-5 minutes to separate the phases.[5]
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the hexane extract to dryness under a gentle stream of high-purity nitrogen gas at approximately 50°C.
-
Add 50 µL of pyridine and 50 µL of MTBSTFA to the dried residue.[4]
-
Cap the vial tightly and heat at 80°C for 30 minutes.[4]
-
Evaporate the solvent again under a stream of nitrogen at 50°C.[4]
-
-
Reconstitution:
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Cp-sil 19, 25m x 0.25mm x 0.20µm column or similar.[4]
-
Injection Volume: 1-2 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target VLCFA FAMEs and the Lignoceric acid-d4 FAME.
Data Presentation
The following tables summarize the expected quantitative performance of this method, synthesized from published literature.
Table 1: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low µg/mL range |
| Accuracy (% Recovery) | 89 - 120%[6] |
| Precision (%RSD) | < 15% |
Table 2: Typical Recovery and Precision Data
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| C22:0 | Low QC | < 10% | < 15% | 95 - 105% |
| High QC | < 10% | < 15% | 95 - 105% | |
| C24:0 | Low QC | < 10% | < 15% | 90 - 110% |
| High QC | < 10% | < 15% | 90 - 110% | |
| C26:0 | Low QC | < 15% | < 15% | 89 - 120%[6] |
| High QC | < 15% | < 15% | 89 - 120%[6] |
Note: The values in this table are representative and may vary between laboratories and specific assay conditions.
Signaling Pathways and Logical Relationships
The accumulation of VLCFAs in X-linked adrenoleukodystrophy is due to a defect in the ABCD1 transporter, which is responsible for transporting VLCFAs into the peroxisome for degradation via beta-oxidation.
Caption: Defective VLCFA transport in X-ALD.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust quantification of VLCFAs in human plasma using Lignoceric acid-d4 as an internal standard. The use of a deuterated internal standard is critical for achieving the high levels of accuracy and precision required for clinical diagnostic and research applications. The described GC-MS method is sensitive, reproducible, and suitable for high-throughput analysis in a clinical or research laboratory setting.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. jasem.com.tr [jasem.com.tr]
- 6. researchgate.net [researchgate.net]
Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the polar nature of their carboxyl group, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential. Derivatization converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1][3][4] The most common approach is the esterification of fatty acids to form fatty acid methyl esters (FAMEs), which are readily analyzed by GC-MS.[1][3] Other methods, such as silylation, are also employed to create volatile derivatives.[1] This document provides detailed protocols for the most common derivatization techniques used for fatty acid analysis by GC-MS.
Experimental Workflow for Fatty Acid Derivatization and GC-MS Analysis
The general workflow for the analysis of fatty acids by GC-MS involves lipid extraction, derivatization, and subsequent chromatographic separation and detection.
Caption: General workflow for fatty acid analysis by GC-MS.
Protocols for Fatty Acid Derivatization
Several methods are commonly used for the derivatization of fatty acids. The choice of method depends on the nature of the sample, the type of fatty acids to be analyzed (free fatty acids vs. total fatty acids), and the desired throughput.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used method for the preparation of FAMEs from both free fatty acids and esterified fatty acids in complex lipids through transesterification.[1][2][5]
Materials:
-
Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/v)
-
Hexane or Heptane
-
Saturated sodium chloride (NaCl) solution or water
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract (1-50 mg) into a screw-capped glass tube.[1]
-
Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[1] For samples requiring hydrolysis of complex lipids, a preliminary saponification step with methanolic NaOH or KOH can be performed.[1]
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[1] A common practice is heating at 80°C for 1 hour.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[1][2]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[1]
-
Centrifuge at approximately 1,500 x g for 10 minutes to facilitate phase separation.[1]
-
Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial. To remove any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[1][2]
-
The sample is now ready for GC-MS analysis.
Caption: Acid-catalyzed esterification of a fatty acid.
Protocol 2: Silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is an alternative derivatization method that converts fatty acids into their trimethylsilyl (TMS) esters. This method is also effective for derivatizing other functional groups like hydroxyls and amines.[1][2]
Materials:
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent) into an autosampler vial.[1]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]
-
After cooling, the sample can be directly injected into the GC-MS or diluted with a solvent of choice if necessary.[1]
Caption: Silylation of a fatty acid using BSTFA.
Protocol 3: Base-Catalyzed Transesterification
Base-catalyzed methods are rapid and can be performed under mild conditions, making them suitable for the transesterification of glycerolipids.[4][5]
Materials:
-
Methanolic potassium hydroxide (KOH) or sodium methoxide (NaOCH3) solution
-
Hexane
-
Water
-
Screw-capped glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve the lipid extract in a suitable solvent (e.g., 2 mL of n-hexane).[4]
-
Add 1 mL of 2 M methanolic KOH solution.[4]
-
Cap the tube and shake vigorously for 30 seconds.[4]
-
For some protocols, gentle heating (e.g., 70°C for 2 minutes) may be applied.[4]
-
Add 1.2 mL of 1.0 M HCl to neutralize the base and stir gently.[4]
-
After phase separation, add 1 mL of n-hexane.[4]
-
Transfer the upper hexane layer containing the FAMEs to an analysis vial for GC-MS injection.[4]
Comparison of Derivatization Methods
The selection of a derivatization method is critical and depends on the specific requirements of the analysis. The following table summarizes the key characteristics of the most common methods.
| Feature | Acid-Catalyzed (BF3-Methanol) | Silylation (BSTFA) | Base-Catalyzed (KOH/NaOCH3) |
| Analyte Scope | Free fatty acids and glycerolipids (transesterification) | Free fatty acids and other functional groups (e.g., hydroxyls, amines) | Primarily for transesterification of glycerolipids |
| Reaction Time | 5-60 minutes[1] | 60 minutes[1][2] | Short, often a few minutes[4][5] |
| Reaction Temperature | 60-100°C[1] | 60°C[1][2] | Room temperature to 70°C[4][5] |
| Reagent Stability | BF3 is moisture-sensitive and toxic[2][6] | Moisture-sensitive[2] | Relatively stable |
| Derivative Stability | FAMEs are very stable | TMS-esters are less stable and moisture-sensitive | FAMEs are very stable |
| Advantages | Robust and effective for a wide range of lipids.[1][5] | Derivatizes multiple functional groups simultaneously.[2] | Fast reaction and mild conditions.[4][5] |
| Disadvantages | Reagent is toxic and requires careful handling.[6] May cause isomerization of conjugated fatty acids at high temperatures.[3] | Reagents and derivatives are moisture-sensitive. Can lead to complex mass spectra.[2] | Not effective for free fatty acids without an additional acid-catalyzed step.[4] |
Quantitative Data Summary
The efficiency of derivatization can vary depending on the fatty acid and the method used. The following table presents a summary of recovery and precision data from comparative studies.
| Derivatization Method | Fatty Acid Type | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| KOCH3/HCl | Unsaturated Fatty Acids (UFAs) | 84 - 112 | >4 (intraday), >6 (interday) | [4] |
| TMS-DM | Unsaturated Fatty Acids (UFAs) | 90 - 106 | <4 (intraday), <6 (interday) | [4] |
| Pentafluorobenzyl (PFB) Bromide | Saturated and Unsaturated FAs | ~80 - 85 | Not specified | [7] |
Note: TMS-DM refers to (trimethylsilyl)diazomethane, another derivatization agent. This data highlights that the choice of method can significantly impact the accuracy and precision of fatty acid quantification.
Conclusion
The derivatization of fatty acids is a crucial step for their successful analysis by GC-MS. The choice between acid-catalyzed esterification, silylation, or base-catalyzed transesterification depends on the specific analytical goals, sample matrix, and available instrumentation. The protocols and comparative data provided in this application note serve as a guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their fatty acid analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignoceric Acid-d4 in the Diagnosis of Zellweger Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to impaired metabolism of very-long-chain fatty acids (VLCFAs). The accumulation of VLCFAs, particularly lignoceric acid (C24:0) and hexacosanoic acid (C26:0), in plasma and tissues is a key biochemical hallmark of the disease.[1][2][3][4][5][6][7] Accurate quantification of these VLCFAs is crucial for the diagnosis and monitoring of Zellweger syndrome.[1][5][8] This document provides detailed application notes and protocols for the use of Lignoceric acid-d4 as an internal standard in the quantitative analysis of VLCFAs for the diagnosis of Zellweger syndrome.
Stable isotope-labeled internal standards, such as Lignoceric acid-d4, are essential for accurate quantification in mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9][10] They mimic the analyte of interest during sample preparation and analysis, correcting for variations in extraction efficiency, derivatization, and instrument response.[10][11]
Data Presentation
The following tables summarize the typical concentrations of very-long-chain fatty acids in plasma from healthy individuals and patients with Zellweger syndrome. These values are indicative and may vary slightly between laboratories.
Table 1: Plasma Very-Long-Chain Fatty Acid Concentrations (μmol/L)
| Fatty Acid | Healthy Controls | Zellweger Syndrome Patients |
| Behenic acid (C22:0) | Variable | Variable |
| Lignoceric acid (C24:0) | 0.86 ± 0.22 | Significantly elevated |
| Hexacosanoic acid (C26:0) | 0.67 (range 0.37–1.34) | > 3.34 |
Data compiled from multiple sources.[12][13]
Table 2: Ratios of Very-Long-Chain Fatty Acids in Plasma
| Ratio | Healthy Controls | Zellweger Syndrome Patients |
| C24:0 / C22:0 | 0.85 ± 0.20 | Significantly elevated |
| C26:0 / C22:0 | 0.008 - 0.021 | > 0.10 |
Data compiled from multiple sources.[1][11][12][14]
Signaling Pathways and Metabolic Defects
In healthy individuals, very-long-chain fatty acids are primarily metabolized in peroxisomes through a process called β-oxidation. In Zellweger syndrome, defects in peroxisome biogenesis lead to a dysfunctional or absent β-oxidation pathway, resulting in the accumulation of VLCFAs.
Caption: Peroxisomal β-oxidation pathway for VLCFAs and its disruption in Zellweger syndrome.
Experimental Protocols
The following is a generalized protocol for the quantification of VLCFAs in plasma using GC-MS with Lignoceric acid-d4 as an internal standard. Laboratories should validate this protocol for their specific instrumentation and requirements.
1. Materials and Reagents
-
Internal Standard: Lignoceric acid-d4 (C24:0-d4)
-
Calibration Standards: Behenic acid (C22:0), Lignoceric acid (C24:0), Hexacosanoic acid (C26:0)
-
Solvents: Toluene, Methanol, Hexane, Iso-octane (all HPLC or GC grade)
-
Reagents: Hydrochloric acid (HCl), Acetyl chloride, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample Collection Tubes: EDTA-containing tubes for plasma collection
2. Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of Lignoceric acid-d4 internal standard solution (e.g., 10 µL of a 100 µg/mL solution in toluene).
-
Hydrolysis: Add 1 mL of 10% HCl in methanol (prepared by slowly adding acetyl chloride to cold methanol). Vortex vigorously and incubate at 90°C for 1 hour to hydrolyze the fatty acids from complex lipids and form fatty acid methyl esters (FAMEs).
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of iso-octane. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the fatty acids.
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the VLCFAs, for example, an initial temperature of 100°C, ramped to 300°C.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized VLCFAs and the Lignoceric acid-d4 internal standard.
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of C22:0, C24:0, and C26:0, each spiked with the same amount of Lignoceric acid-d4 internal standard as the samples. Process these standards in the same manner as the plasma samples.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentrations of C22:0, C24:0, and C26:0 in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Ratio Calculation: Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.
Experimental Workflow
The following diagram illustrates the typical workflow for the diagnosis of Zellweger syndrome using VLCFA analysis.
Caption: Workflow for VLCFA analysis in the diagnosis of Zellweger syndrome.
The quantitative analysis of very-long-chain fatty acids using a stable isotope-labeled internal standard such as Lignoceric acid-d4 is a reliable and accurate method for the biochemical diagnosis of Zellweger syndrome.[9][10] Elevated levels of C24:0 and C26:0, and particularly the increased ratios of C24:0/C22:0 and C26:0/C22:0, are strong indicators of the disease.[1][5][14] The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working on this devastating disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. termedia.pl [termedia.pl]
- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotope dilution analysis of very long chain fatty acids in plasma, urine and amniotic fluid by electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 14. Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adrenoleukodystrophy Biomarker Analysis Using Lignoceric Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adrenoleukodystrophy (ALD) and Biomarker Analysis
X-linked adrenoleukodystrophy (X-ALD) is a rare, progressive neurodegenerative disorder caused by mutations in the ABCD1 gene.[1][2] This genetic defect impairs the function of the ALD protein (ALDP), a peroxisomal transporter responsible for moving very long-chain fatty acids (VLCFAs) into peroxisomes for degradation.[1][2][3] Consequently, VLCFAs, particularly hexacosanoic acid (C26:0), accumulate in various tissues and body fluids, serving as the primary biochemical marker for the disease.[1][4]
Accurate quantification of VLCFAs is crucial for the diagnosis of ALD, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The most common diagnostic laboratory test for ALD involves measuring the plasma concentrations of C26:0 and calculating the ratios of C24:0/C22:0 and C26:0/C22:0.[5] More recently, C26:0-lysophosphatidylcholine (C26:0-lyso-PC) has been identified as a more sensitive and reliable biomarker, especially for newborn screening and identifying female carriers who may present with normal plasma VLCFA levels.[5][6]
Stable isotope-labeled internal standards, such as Lignoceric acid-d4, are essential for accurate quantification of VLCFAs by mass spectrometry, correcting for variations in sample preparation and instrument response. This document provides detailed protocols for the analysis of VLCFAs and C26:0-lyso-PC in plasma and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical concentrations of key ALD biomarkers in healthy individuals and patients with ALD. These values are indicative and may vary slightly between laboratories.
Table 1: Very Long-Chain Fatty Acid (VLCFA) Concentrations in Plasma
| Analyte | Healthy Controls (μmol/L) | ALD Male Patients (μmol/L) | ALD Female Patients (μmol/L) |
| C26:0 (Hexacosanoic Acid) | 0.37 - 1.34[7] | 1.19 - 5.01[7] | 1.11 - 4.06[7] |
| C26:0/C22:0 Ratio | 0.008 - 0.053[7] | 0.033 - 0.09[7] | 0.02 - 0.05[7] |
Reference ranges can be laboratory-specific. An upper limit for the C26:0/C22:0 ratio is often set around 0.02.[7][8]
Table 2: C26:0-Lysophosphatidylcholine (C26:0-lyso-PC) Concentrations
| Sample Type | Healthy Controls (μmol/L) | ALD Male Patients (μmol/L) | ALD Female Patients (μmol/L) |
| Dried Blood Spot (DBS) | 0.011 - 0.063[9] | 0.190 - 1.004[9] | 0.118 - 0.576[9] |
| Plasma | Not specified in provided results | Not specified in provided results | Not specified in provided results |
The upper limit of the reference range for C26:0-lyso-PC in DBS is approximately 0.072 μmol/L.[9] All ALD patients, including females with normal VLCFA levels, typically show elevated C26:0-lyso-PC.[5][9]
Experimental Protocols
Protocol 1: Analysis of C26:0-lysophosphatidylcholine (C26:0-lyso-PC) from Dried Blood Spots (DBS)
This protocol is optimized for high-throughput screening, such as newborn screening programs.
Materials:
-
Dried blood spot (DBS) cards
-
6.2 mm hole puncher
-
96-well plates
-
Internal Standard Solution: 1 µmol/L D4-C26:0-lyso-PC in methanol
-
Methanol (LC-MS grade)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Punching: Punch a single 6.2 mm disc from the DBS card into a well of a 96-well plate.[7]
-
Internal Standard Addition: Add 10 µL of the 1 µmol/L D4-C26:0-lyso-PC internal standard solution to each well.[7]
-
Extraction: Add 0.5 mL of methanol to each well.[7]
-
Sonication: Seal the plate and sonicate for 5 minutes in a sonicator bath at room temperature.[7]
-
Centrifugation: Centrifuge the plate for 5 minutes at 14,000 RPM.[7]
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a new glass tube or a clean 96-well plate.[7]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the dried extract in 50 µL of the reconstitution solution.[7]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Analysis of Very Long-Chain Fatty Acids (VLCFAs) from Plasma
This protocol details the quantification of total C22:0, C24:0, and C26:0 fatty acids.
Materials:
-
Plasma samples
-
Internal Standard Solution: Lignoceric acid-d4 (C24:0-d4) and Hexacosanoic acid-d4 (C26:0-d4) in a suitable solvent.
-
Hydrolysis Reagent (e.g., methanolic HCl or KOH)
-
Extraction Solvent (e.g., hexane)
-
Derivatization Reagent (if required by the specific method, though direct analysis is possible)
-
LC-MS/MS system
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a glass tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture (C24:0-d4 and C26:0-d4) to each plasma sample.
-
Hydrolysis: Add 1 mL of hydrolysis reagent. Seal the tubes and heat at 90-100°C for 1-2 hours to release fatty acids from their esterified forms.[4][10]
-
Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube. Repeat the extraction process on the aqueous layer for improved recovery.
-
Evaporation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried fatty acid residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol mixture).
-
LC-MS/MS Analysis: Analyze the samples using a reverse-phase C18 column and a gradient elution with mobile phases suitable for fatty acid analysis (e.g., water with a modifier like formic acid or ammonium acetate, and an organic solvent like acetonitrile or isopropanol).[11]
LC-MS/MS Parameters (Example)
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over several minutes.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids and positive mode for lyso-PCs.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| C22:0 (Behenic Acid) | 341.3 | 341.3 (or specific fragment) | Negative |
| C24:0 (Lignoceric Acid) | 369.3 | 369.3 (or specific fragment) | Negative |
| C24:0-d4 (Lignoceric Acid-d4) | 373.3 | 373.3 (or specific fragment) | Negative |
| C26:0 (Hexacosanoic Acid) | 397.4 | 397.4 (or specific fragment) | Negative |
| C26:0-d4 (Hexacosanoic Acid-d4) | 401.4 | 401.4 (or specific fragment) | Negative |
| C26:0-lyso-PC | 608.5 | 184.1 (Phosphocholine headgroup) | Positive |
| D4-C26:0-lyso-PC | 612.5 | 184.1 (Phosphocholine headgroup) | Positive |
Note: The precursor ion for free fatty acids in negative mode is [M-H]⁻. For lyso-PCs in positive mode, it is [M+H]⁺. Product ions for free fatty acids can be the precursor ion itself in a SIM-like experiment or a characteristic fragment if available. For lyso-PCs, the most common product ion is the phosphocholine headgroup at m/z 184.1.
Visualizations
Caption: Biochemical pathway of VLCFA metabolism in healthy vs. ALD states.
Caption: General workflow for VLCFA analysis by LC-MS/MS.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignoceric Acid-d4-2 in Fibroblast Fatty Acid Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0), play crucial roles in various cellular processes and are implicated in several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). The study of VLCFA metabolism, including their uptake, elongation, and degradation, is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions. The use of stable isotope-labeled compounds, such as Lignoceric acid-d4-2, offers a powerful and safe alternative to radiolabeled analogs for tracing the metabolic fate of these fatty acids in cellular models like human skin fibroblasts.
These application notes provide detailed protocols for the use of this compound in fibroblast-based assays to quantify its metabolism. The protocols cover cell culture, stable isotope labeling, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).
Principle of the Assay
This assay is designed to measure the peroxisomal β-oxidation of lignoceric acid in cultured human fibroblasts. Cells are incubated with a known amount of this compound. Following incubation, cellular lipids are extracted, and the fatty acids are derivatized to their methyl esters (FAMEs). The amount of deuterated palmitic acid (palmitic acid-d2), a product of the β-oxidation of this compound, is then quantified using GC-MS. The ratio of the product (palmitic acid-d2) to the substrate (this compound) provides a measure of the peroxisomal β-oxidation activity.
Data Presentation
Table 1: Representative Data of Lignoceric Acid β-Oxidation in Control and X-ALD Fibroblasts
| Cell Line | Condition | Lignoceric Acid Oxidation (% of Control)[1] |
| Control | Untreated | 100% |
| X-ALD Patient 1 | Untreated | 27% ± 13% |
| X-ALD Patient 2 | Untreated | 42% |
Data is representative and sourced from studies using radiolabeled lignoceric acid, demonstrating the expected differences in metabolic capacity between control and diseased cell lines.
Experimental Protocols
Protocol 1: Fibroblast Cell Culture and Labeling with this compound
Materials:
-
Human skin fibroblasts (control and experimental lines)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. For the assay, seed cells in 6-well plates or T25 flasks and grow to near confluency.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to a stock concentration of 1 mg/mL.
-
To prepare the labeling medium, complex the this compound to fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 4:1.
-
For a final concentration of 10 µM this compound in the culture medium, dilute the ethanolic stock solution in DMEM containing an appropriate concentration of BSA. Gently mix and incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Labeling of Fibroblasts:
-
Aspirate the growth medium from the confluent fibroblast cultures.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium containing this compound-BSA complex to the cells.
-
Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and experimental question.
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any residual unincorporated labeled fatty acid.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Wash the cell pellet with PBS and store at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction and Derivatization
Materials:
-
Cell pellet from Protocol 1
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BF3-methanol or HCl-methanol
-
Hexane
-
Glass vials with Teflon-lined caps
Procedure:
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of PBS.
-
Add a known amount of internal standard (e.g., C17:0) to the cell suspension.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1-2 mL of 14% BF3-methanol or 5% HCl-methanol to the dried lipids.
-
Incubate at 60-100°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs into a new vial for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of FAMEs
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for FAME analysis (e.g., a polar capillary column)
-
Helium (carrier gas)
-
FAME standards for calibration
Procedure:
-
GC-MS Setup:
-
Set up the GC-MS with a suitable temperature program for the separation of FAMEs.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
-
Ions to Monitor:
-
This compound methyl ester: Monitor the molecular ion and characteristic fragment ions. The exact m/z values will depend on the derivatization method and the specific deuteration pattern.
-
Palmitic acid-d2 methyl ester: Monitor the molecular ion and characteristic fragment ions.
-
Internal standard (e.g., C17:0) methyl ester: Monitor its characteristic ions.
-
-
Analysis:
-
Inject the FAME sample into the GC-MS.
-
Acquire data in SIM mode.
-
Identify the peaks corresponding to the analytes based on their retention times and specific m/z values.
-
Quantify the peak areas for each analyte.
-
-
Data Calculation:
-
Calculate the amount of this compound and Palmitic acid-d2 in each sample relative to the internal standard.
-
Determine the ratio of Palmitic acid-d2 (product) to this compound (substrate) to express the β-oxidation activity.
-
Visualizations
Caption: Experimental workflow for fibroblast fatty acid assays.
Caption: Metabolic fate of this compound in fibroblasts.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of Lignoceric Acid-d4-2 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Lignoceric acid-d4-2 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected mass transitions for Lignoceric acid and this compound in negative ion mode ESI-MS/MS?
A1: For quantification of fatty acids like Lignoceric acid by LC-MS/MS, negative ion electrospray ionization (ESI) is typically used. The precursor ion is the deprotonated molecule [M-H]⁻. For this compound, which is commonly used as an internal standard, it is crucial to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| Lignoceric acid (C24:0) | 367.4 | 367.4 | Negative | Often, for saturated fatty acids that fragment poorly, the precursor ion is also used as the product ion in a "pseudo-MRM" transition for quantification. |
| This compound | 371.4 | 371.4 | Negative | Similar to the unlabeled compound, the deuterated internal standard may be monitored using its precursor ion as the product ion. |
Q2: Why am I observing poor peak shape (tailing, fronting, or splitting) for this compound?
A2: Poor peak shape for long-chain fatty acids like Lignoceric acid is a common issue in reversed-phase chromatography.[1]
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[2]
-
Peak Fronting: Often a result of column overload or poor sample solubility in the injection solvent.[1]
-
Split Peaks: This may indicate a problem with the column, such as a blocked inlet frit or a void in the packing material. It can also be caused by a mismatch between the injection solvent and the mobile phase.[1]
Q3: What causes ion suppression or enhancement when analyzing this compound in biological matrices?
A3: Ion suppression or enhancement is a matrix effect where co-eluting endogenous compounds from the sample interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[3][4][5] For this compound, common sources of matrix effects in biological samples like plasma include phospholipids and other lipids. These matrix components can compete with the analyte for ionization, leading to a decreased (suppression) or increased (enhancement) signal.[4]
Q4: My deuterated internal standard (this compound) is not co-eluting perfectly with the unlabeled Lignoceric acid. Why is this happening and how can I fix it?
A4: A slight chromatographic shift between a deuterated internal standard and its unlabeled counterpart can occur due to the isotopic effect of deuterium. This can sometimes lead to differential matrix effects. To address this, you can try optimizing the chromatographic method by adjusting the mobile phase gradient or temperature to improve co-elution.[6]
Troubleshooting Guides
Problem: No or Low Signal for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions for this compound. Ensure the mass spectrometer is in negative ion mode. Optimize source parameters such as capillary voltage, gas flow rates, and temperatures. |
| Sample Preparation Issues | Ensure complete extraction of the lipid from the matrix. Check for sample degradation by keeping samples on ice and processing them promptly. |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup to remove interfering substances like phospholipids. Adjust the chromatography to separate this compound from the ion-suppressing region. |
| Poor Ionization | Ensure the mobile phase contains an appropriate additive to promote deprotonation, such as a small amount of ammonium acetate or a weak base. Note that acidic modifiers like formic acid, while common in reversed-phase LC-MS, can suppress ionization in negative mode. |
Problem: Poor Peak Shape
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Sample Preparation for Lignoceric Acid Quantification in Plasma
This protocol describes a general procedure for the extraction of total fatty acids from plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution (in an organic solvent like methanol) to the plasma sample.
-
Protein Precipitation and Lipid Extraction: Add a 3:1 (v/v) mixture of isopropanol:chloroform to the plasma sample. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for this compound
This is a representative method and may require optimization for your specific instrumentation and application.
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column with a particle size of 1.7-2.6 µm is suitable. For very long-chain fatty acids, a C8 may provide better peak shape.[7]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v).
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic Lignoceric acid, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Lignoceric acid: Q1: 367.4 m/z, Q3: 367.4 m/z
-
This compound: Q1: 371.4 m/z, Q3: 371.4 m/z
-
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.5 kV
-
Nebulizer Gas Flow: Dependent on instrument manufacturer.
-
Drying Gas Flow and Temperature: Dependent on instrument manufacturer.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the LC-MS quantification of this compound.
Caption: Logical troubleshooting workflow for LC-MS analysis.
References
- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing recovery of Lignoceric acid-d4-2 during sample extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of Lignoceric acid-d4 during sample extraction. Consistent and high recovery of this internal standard is paramount for accurate quantification in analytical methods like GC-MS and LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is Lignoceric acid-d4 and why is its recovery critical?
Lignoceric acid-d4 is a deuterium-labeled form of Lignoceric acid, a 24-carbon saturated fatty acid.[1][2] It is commonly used as an internal standard in quantitative analysis.[1][3][4] Its critical role is to correct for the loss of the target analyte (native Lignoceric acid) during sample preparation and analysis. Therefore, achieving high and consistent recovery of Lignoceric acid-d4 is essential to ensure the accuracy and reliability of the final quantitative results.
Q2: How should I properly store and handle Lignoceric acid-d4?
Lignoceric acid-d4 is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for four years or more.[3][5] Once prepared, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is crucial to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[4] Always handle the compound in a well-ventilated area and avoid direct contact, ingestion, or inhalation.[6]
Q3: What are the recommended solvents for dissolving Lignoceric acid-d4?
Lignoceric acid-d4 is soluble in organic solvents such as Tetrahydrofuran (THF), chloroform, and diethyl ether.[1][5] Its solubility is limited in DMSO, often requiring warming and sonication to dissolve.[1] Due to its long carbon chain, it has very low solubility in aqueous solutions.
Q4: Which extraction methods are generally recommended for very-long-chain fatty acids like Lignoceric acid-d4?
The two most common and effective methods for extracting long-chain fatty acids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE) is a robust method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.[7] The Folch method, using a chloroform:methanol mixture, is a classic and reliable LLE technique for total lipid recovery.[8]
-
Solid-Phase Extraction (SPE) is often used for sample cleanup and concentration after an initial solvent extraction.[9] It provides a higher degree of selectivity and can help remove interfering matrix components.
Troubleshooting Guide: Low or Inconsistent Recovery
Q5: I am experiencing low and inconsistent recovery of Lignoceric acid-d4. What are the potential causes and solutions?
Low recovery is a common issue that can stem from several factors throughout the extraction workflow. The solution depends on the type of extraction method being used.
Troubleshooting Liquid-Liquid Extraction (LLE)
-
Issue: Incorrect Sample pH
-
Cause: Lignoceric acid is a carboxylic acid. At neutral or basic pH, it will be deprotonated to its carboxylate form (RCOO-), which is ionic and has a higher affinity for the aqueous phase, leading to poor extraction into the organic solvent.[10]
-
Solution: Acidify the sample to a low pH (typically pH < 4) by adding an acid like sulfuric or hydrochloric acid before extraction.[11] This ensures the carboxyl group is fully protonated (RCOOH), making the molecule less polar and significantly increasing its solubility in the organic extraction solvent.
-
-
Issue: Suboptimal Solvent System
-
Cause: The chosen organic solvent may not have sufficient polarity to efficiently extract the long-chain fatty acid from the sample matrix.
-
Solution: A mixture of solvents often yields better results. For LCFAs, a mixture of a nonpolar solvent and a more polar solvent can be effective. A combination of hexane and methyl tert-butyl ether (MTBE) at a 1:1 ratio has been shown to provide excellent recovery.[11] The classic Folch method (chloroform:methanol 2:1) is also highly effective for lipid extraction.[8]
-
-
Issue: Emulsion Formation
-
Cause: Vigorous shaking can sometimes create a stable emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing clear phase separation.[12]
-
Solution: To break an emulsion, try adding a small amount of saturated salt solution (brine), which increases the ionic strength of the aqueous phase.[11] Alternatively, centrifuging the sample at a moderate speed can also effectively separate the layers.[13]
-
Troubleshooting Solid-Phase Extraction (SPE)
-
Issue: Analyte Loss During Sample Loading or Washing
-
Cause 1: Incorrect Sorbent. Using a sorbent with the wrong retention mechanism (e.g., a polar sorbent for a nonpolar analyte) will result in the analyte passing through without being retained.[14]
-
Solution 1: For a nonpolar molecule like Lignoceric acid, a reversed-phase sorbent (e.g., C18) is the appropriate choice.
-
Cause 2: Improper Column Conditioning. If the sorbent bed is not fully wetted and equilibrated with a solvent similar to the sample matrix, analyte binding will be inconsistent and poor.[15][16]
-
Solution 2: Always follow the manufacturer's conditioning protocol. For reversed-phase columns, this typically involves activating with a strong organic solvent (e.g., methanol) followed by equilibration with a weaker solvent or the sample loading solution.[15]
-
Cause 3: Wash Solvent is Too Strong. A wash solvent with too high an elution strength can prematurely strip the analyte from the sorbent along with the interferences.[14][15]
-
Solution 3: Decrease the strength of the wash solvent. For example, if using methanol as the wash solvent, try using a mixture of methanol and water. The goal is to find a composition that removes interferences without eluting the analyte.
-
-
Issue: Incomplete Elution of the Analyte
-
Cause: The elution solvent is not strong enough, or the volume is insufficient to fully desorb the analyte from the sorbent.[14][15]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a larger volume for the elution step.[15] It can be beneficial to collect the eluate in multiple small fractions and analyze them separately to determine if the analyte is being fully recovered.
-
-
Issue: Poor Reproducibility
-
Cause: Inconsistent technique is a major source of variability. This can include allowing the sorbent bed to dry out between steps, inconsistent flow rates during loading or elution, or overloading the column.[15][17]
-
Solution: Ensure the sorbent bed remains solvated throughout the process until the final drying step. Use a vacuum manifold or automated system to maintain consistent flow rates. If column capacity is exceeded, reduce the sample volume or use a cartridge with a larger sorbent mass.[15]
-
Quantitative Data Summary
The choice of extraction solvent and the adjustment of sample chemistry (pH, ionic strength) have a profound impact on recovery. The table below summarizes recovery data for long-chain fatty acids (LCFAs) from an aqueous fermentation medium using different extraction protocols.
| Solvent System | Sample Pre-treatment | C12:0 Recovery | C14:0 Recovery | C16:0 Recovery | C18:0 Recovery | Reference |
| Chloroform | None | 82% | 88% | 93% | 93% | [11] |
| Hexane | None | 72% | 82% | 86% | 86% | [11] |
| Hexane/MTBE (1:1) | None | 87% | 93% | 95% | 95% | [11] |
| Hexane/MTBE (1:1) | pH and NaCl adjusted | 99% | 100% | 100% | 98% | [11] |
Table 1: This table is adapted from data on the extraction of various LCFAs, demonstrating the significant improvement in recovery after optimizing pH and ionic strength.[11] These principles are directly applicable to the extraction of Lignoceric acid-d4.
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) Protocol for Lignoceric Acid-d4
This protocol is a general guideline adapted from methods optimized for high recovery of long-chain fatty acids.[11]
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, cell lysate, fermentation broth) in a glass tube, add the required amount of Lignoceric acid-d4 internal standard.
-
Acidification: Add 80 µL of 50% sulfuric acid (H₂SO₄) to the sample to lower the pH. Mix gently.
-
Ionic Strength Adjustment: Add 0.05 g of sodium chloride (NaCl) to the sample. This helps to reduce the formation of emulsions and "salt out" the fatty acid into the organic phase.
-
Solvent Addition: Add 2 mL of an extraction solvent mixture of Hexane:MTBE (1:1 v/v).
-
Extraction: Tightly cap the tube and vortex or shake vigorously for 15 minutes at room temperature.
-
Phase Separation: Centrifuge the sample at >1,500 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a glass Pasteur pipette.
-
Drying and Concentration: Dry the collected organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS) for analysis.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for Liquid-Liquid Extraction (LLE) of Lignoceric acid-d4.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction (SPE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lignoceric acid-d4-1 | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 8. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. phenomenex.blog [phenomenex.blog]
- 14. welch-us.com [welch-us.com]
- 15. SPE Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 16. specartridge.com [specartridge.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Mitigating Matrix Effects in VLCFA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects during the analysis of very long-chain fatty acids (VLCFAs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact VLCFA analysis?
A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, leading to either ion suppression or enhancement.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of quantitative VLCFA analysis.[2][4] In lipidomics, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[2]
Q2: My VLCFA signal intensity is low and inconsistent across replicates. Could this be a matrix effect?
A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] When co-eluting substances from the sample matrix interfere with the ionization of your VLCFA analytes, it can lead to a reduced and variable signal.[1][5]
Q3: How can I determine if my VLCFA analysis is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of a VLCFA standard in a neat solvent to the response of the same standard spiked into a blank matrix sample after extraction.[2][6] The percentage difference in the signal indicates the extent of the matrix effect.[2]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what retention times in the chromatogram matrix effects are occurring.[2][7] A constant flow of the VLCFA standard is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[2][7] Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[2]
Q4: What are the most effective strategies to mitigate matrix effects in VLCFA analysis?
A: A multi-pronged approach is often the most effective. Key strategies include:
-
Stable Isotope Dilution (SID): Using stable isotope-labeled internal standards (SIL-IS) that are chemically identical to the analytes of interest is a highly effective way to compensate for matrix effects.[4][8] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Preparation: Rigorous sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[9][10]
-
Chromatographic Separation: Optimizing your liquid chromatography method to separate VLCFAs from co-eluting matrix components, especially phospholipids, can significantly reduce interference.[2][7]
-
Sample Dilution: A simple and effective first step can be to dilute the sample, which reduces the concentration of interfering matrix components.[2][6] However, ensure that your VLCFA concentration remains above the instrument's limit of detection.[2]
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI), especially for less polar analytes.[6][11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your VLCFA analysis.
Issue 1: Poor reproducibility and accuracy in VLCFA quantification.
-
Possible Cause: Significant matrix effects are likely suppressing or enhancing the ion signal of your analytes inconsistently.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.
-
Implement Stable Isotope-Labeled Internal Standards: If not already in use, incorporate deuterated or 13C-labeled VLCFA internal standards for each analyte you are quantifying. This is one of the most robust ways to correct for signal variability.[8]
-
Optimize Sample Preparation: If matrix effects are severe, your current sample preparation may be inadequate. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to better remove interfering phospholipids and other matrix components.[9][10]
-
Refine Chromatography: Adjust your LC gradient or change the stationary phase to improve the separation of VLCFAs from the regions where you observe significant ion suppression (identified via post-column infusion).[2]
-
Issue 2: Low signal-to-noise ratio for VLCFA peaks.
-
Possible Cause: Ion suppression is reducing your analyte signal to a level close to the background noise.
-
Troubleshooting Steps:
-
Evaluate Sample Cleanup: Inefficient sample preparation is a common cause of high background and ion suppression.[10] Experiment with different SPE sorbents or LLE solvent systems to find the optimal conditions for removing interferences while retaining your VLCFAs.
-
Check for Phospholipid Co-elution: Phospholipids are a major source of ion suppression in lipid analysis.[9] Use a post-column infusion experiment to see if your VLCFAs are eluting in a region of high ion suppression. If so, modify your chromatographic method to shift the retention time of your analytes.
-
Consider a Different Ionization Source: If using ESI, switching to APCI might reduce the impact of matrix effects and improve your signal, as APCI is often less prone to ion suppression from non-volatile matrix components.[6][11]
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
Materials:
-
Blank matrix (e.g., plasma, serum, tissue homogenate from a source known to be free of the VLCFAs of interest)
-
VLCFA standard stock solutions
-
Solvent for reconstitution (matching the mobile phase if possible)
-
Your established sample extraction protocol (e.g., LLE or SPE)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the VLCFA standard into the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow and collect the final extract.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the VLCFA standard to the same final concentration as Set A.[2]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect: Use the following formula to calculate the percentage matrix effect:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100%
Data Interpretation:
| Matrix Effect (%) | Interpretation |
|---|---|
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A common threshold for acceptable matrix effect is within ±15-20%. Values outside this range indicate that mitigation strategies are necessary.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for VLCFA Analysis
This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode sorbent)
-
Sample (e.g., plasma, hydrolyzed tissue extract)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove polar interferences, e.g., 5% methanol in water)
-
Elution solvent (to elute VLCFAs, e.g., hexane or another non-polar solvent)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[2]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[2]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove hydrophilic impurities and salts.[2]
-
Elution: Pass the elution solvent through the cartridge to collect the VLCFAs of interest.[2]
-
Dry and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: ESI-MS Analysis of Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of fatty acid signals in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and why is it a problem in fatty acid analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte (in this case, fatty acids) is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your analytical method.[1] In complex biological samples, endogenous substances are a major source of ion suppression.[1]
Q2: My fatty acid signal is weak or non-existent. What are the likely causes?
A: Several factors can contribute to poor fatty acid signal intensity in ESI-MS. These include:
-
Matrix Effects: Co-eluting matrix components, particularly phospholipids in biological samples, are a primary cause of ion suppression.[3] Phospholipids are highly abundant in matrices like plasma and can interfere with the ionization of fatty acids.
-
Inappropriate Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Some additives may suppress the ionization of fatty acids.[4] For instance, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI.
-
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like sprayer voltage, gas flows, and temperature can lead to inefficient ionization.[2][5]
-
Sample Concentration: While counterintuitive, excessively high concentrations of the fatty acid itself or other sample components can lead to self-suppression or competition for charge in the ESI source.[6]
-
Contamination: Contaminants in the sample, solvents, or from lab equipment (e.g., plastics) can interfere with ionization.[1]
Q3: How can I determine if ion suppression is affecting my fatty acid analysis?
A: A common method to assess ion suppression is the post-column infusion experiment.[3] In this setup, a constant flow of your fatty acid standard is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of the fatty acid standard at the retention times where matrix components elute indicates ion suppression.[3]
Q4: What are the most effective strategies to overcome ion suppression from phospholipids?
A: Removing phospholipids from your sample prior to LC-MS analysis is a highly effective strategy. Techniques include:
-
Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as HybridSPE®, are designed for the targeted removal of phospholipids from biological matrices.[7] These methods combine protein precipitation with phospholipid removal.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate fatty acids from more polar phospholipids, although it may be less selective than SPE.
-
Protein Precipitation: While primarily used to remove proteins, this technique can also reduce the concentration of phospholipids, though it is generally less effective for complete removal compared to targeted methods.
Q5: How can I optimize my mobile phase to enhance fatty acid signal?
A: The choice of mobile phase additives is crucial for efficient ionization.
-
For Negative Ion Mode: Acetic acid (around 0.02% v/v) has been shown to significantly enhance the signal for many lipid subclasses compared to ammonium hydroxide or ammonium acetate.[4]
-
For Positive Ion Mode: Ammonium formate is often a good choice.[8]
-
Avoid Strong Ion-Pairing Reagents: Reagents like TFA should be used with caution and at low concentrations (e.g., <0.1% v/v) as they can cause significant ion suppression.[2] Volatile ion-pairing reagents like formic acid are generally preferred.[2]
Q6: Can chemical derivatization improve my fatty acid signal?
A: Yes, chemical derivatization is a powerful technique to enhance the ionization efficiency of fatty acids and move their detection to the more sensitive positive ion mode.[6][9] Derivatizing the carboxylic acid group to form an amide with a permanently charged moiety, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can lead to a dramatic increase in signal intensity.[9][10]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages |
| Protein Precipitation (PPT) | Low to Moderate | High | Simple, fast |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Can be selective with proper solvent choice |
| Solid-Phase Extraction (SPE) | High | High | High selectivity for phospholipids |
| HybridSPE®-PPT | >95%[11] | 94% - 102%[11] | Combines simplicity of PPT with high selectivity of SPE[7] |
Table 2: Effect of Mobile Phase Additives on Fatty Acid Signal Intensity (Negative ESI Mode)
| Mobile Phase Additive | Relative Signal Intensity (Compared to Acetic Acid) | Lipid Coverage Improvement (vs. Ammonium Acetate) |
| 0.02% Acetic Acid | 1 (Reference) | 21-50%[4] |
| Ammonium Acetate | 2 to 19-fold lower for 11 lipid subclasses[4] | - |
| Ammonium Hydroxide | 2 to 1000-fold lower for all lipid classes[4] | - |
Experimental Protocols
Protocol 1: Phospholipid Removal using HybridSPE® Plate
This protocol is adapted for the removal of phospholipids from plasma or serum samples.
-
Sample Addition: Pipette 100 µL of plasma or serum into a well of the HybridSPE® plate.
-
Protein Precipitation: Add 300 µL of precipitation solvent (e.g., acetonitrile with 1% formic acid). If using internal standards, they should be added at this stage.
-
Mixing: Mix thoroughly by vortexing the plate or by aspirating and dispensing with a pipette.
-
Vacuum Application: Apply a vacuum to the plate. The packed-bed filter will retain precipitated proteins and phospholipids, while allowing the analytes of interest to pass through.
-
Sample Collection: The resulting filtrate is now depleted of proteins and phospholipids and is ready for LC-MS/MS analysis.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a general procedure for converting fatty acids to their methyl esters for improved volatility and chromatographic properties, primarily for GC-MS but the principle of reducing polarity is relevant.
-
Sample Preparation: Weigh 1-25 mg of your sample into a micro-reaction vessel. The sample can be neat or dissolved in a non-polar solvent.
-
Reagent Addition: Add 2 mL of 12% w/w Boron trichloride-methanol solution.
-
Reaction: Heat the vessel at 60 °C for 5-10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Collection: Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a clean vial for analysis.
Protocol 3: Derivatization of Fatty Acids with AMPP for Enhanced ESI-MS Signal
This protocol enhances the ESI-MS signal of fatty acids by introducing a permanent positive charge.
-
Sample Preparation: Dry the fatty acid sample under a stream of nitrogen.
-
Derivatization Cocktail: Prepare a fresh solution of N-(4-aminomethylphenyl)pyridinium (AMPP) and a coupling agent (e.g., a carbodiimide) in an aprotic solvent like acetonitrile.
-
Reaction: Add the derivatization cocktail to the dried fatty acid sample. Vortex and incubate at room temperature for approximately 20-30 minutes.
-
Analysis: The resulting solution containing the AMPP-derivatized fatty acids can be directly analyzed by LC-ESI-MS in positive ion mode.[9][10]
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for low fatty acid signals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Chromatography of Long-Chain Fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape for long-chain fatty acids in their chromatography experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common peak shape problems encountered when analyzing long-chain fatty acids, and what do they indicate?
Poor peak shapes in chromatography can compromise the accuracy and precision of your results. The most common issues are peak tailing, peak fronting, and broad peaks.[1][2]
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[1] For long-chain fatty acids, this can be caused by the interaction of the polar carboxyl group with active sites on the column.
-
Peak Fronting: This is the opposite of tailing, where the peak is broader in the first half and has a sharp end.[1][2] Common causes include column overload and poor sample solubility.[1][2]
-
Broad Peaks: Peaks are wider than expected, which can lead to decreased resolution and sensitivity.[1] This can be a result of several factors including column degradation, incorrect flow rate, or extra-column volume.
Q2: My long-chain fatty acid peaks are tailing. How can I fix this?
Peak tailing is a frequent challenge in fatty acid analysis. Here are several strategies to improve peak shape:
-
Mobile Phase Modification: Adding a small amount of an acidic modifier, like acetic acid or formic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group on the fatty acids.[3] This minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks.
-
Derivatization: Converting the fatty acids to their methyl esters (FAMEs) is a common and effective way to reduce their polarity and eliminate the problematic carboxylic acid group. This derivatization step typically leads to significantly improved peak shape in both gas and liquid chromatography.
-
Column Choice: Using a column with a highly inert stationary phase can reduce the number of active sites available for secondary interactions. For reversed-phase liquid chromatography, end-capped C18 or C8 columns are often a good choice. In gas chromatography, wax-based or specialized free fatty acid phase (FFAP) columns are recommended.[4]
-
Temperature Optimization: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the rate of mass transfer.[5][6] However, be mindful of the thermal stability of your analytes and the column.
Q3: I'm observing peak fronting in my chromatogram. What should I do?
Peak fronting is often a sign of overloading the column. Here’s how to troubleshoot this issue:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample.[1][2] This reduces the concentration of the analyte injected onto the column, preventing overload.
-
Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume can have a similar effect.[1]
-
Improve Sample Solubility: Ensure your fatty acids are fully dissolved in the injection solvent.[1][2] If the solubility is low, the analyte may precipitate at the head of the column, leading to fronting. Consider using a stronger solvent for sample dissolution, but ensure it is compatible with your mobile phase.
Q4: How does the mobile phase composition affect the peak shape of long-chain fatty acids?
The mobile phase plays a critical role in achieving good peak shape. Here are some key considerations:
-
Organic Modifier: In reversed-phase chromatography, the type and percentage of the organic modifier (e.g., acetonitrile or methanol) affect retention and peak shape.[7] Higher organic content generally leads to shorter retention times.
-
pH: The pH of the mobile phase is crucial for ionizable compounds like fatty acids. Maintaining a pH below the pKa of the carboxylic acid group (typically around 4.8) will keep the fatty acids in their protonated, less polar form, which can lead to better peak shape on reversed-phase columns.
-
Additives: As mentioned, adding a small amount of a weak acid can significantly improve peak symmetry.[3] For LC-MS applications, volatile buffers like ammonium acetate or ammonium formate are often used to improve ionization and peak shape.[8][9]
Q5: Should I derivatize my long-chain fatty acids before analysis?
Derivatization is a common strategy to improve the chromatographic behavior of long-chain fatty acids.
-
Advantages of Derivatization:
-
Improved Peak Shape: By converting the polar carboxyl group to a less polar ester, peak tailing is significantly reduced.
-
Increased Volatility for GC: Fatty acid methyl esters (FAMEs) are more volatile than their free acid counterparts, making them more suitable for gas chromatography.
-
Enhanced Detection: Certain derivatizing agents can introduce a chromophore or fluorophore, increasing the sensitivity of UV or fluorescence detection.[10]
-
-
Common Derivatization Methods:
-
Esterification: The most common method is the conversion to FAMEs using reagents like BF3-methanol or acidic methanol.[11]
-
Silylation: This is another option, particularly for GC analysis.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Area of a C18 Fatty Acid
| Organic Modifier (Acetonitrile in Water, v/v) | Retention Time (min) | Peak Area (Arbitrary Units) | Peak Shape |
| 75% | 8.2 | 1,250,000 | Symmetrical |
| 65% | 12.5 | 1,100,000 | Minor Tailing |
| 55% | 18.9 | 950,000 | Significant Tailing |
Data is illustrative and based on typical observations in reversed-phase chromatography.
Table 2: Comparison of Derivatization Methods for Very Long-Chain Fatty Acids (GC Analysis)
| Derivatization Reagent | Reaction Time (min) | Relative Fatty Acid Content Determined (%) |
| Diazomethane | 10 | 85.2 |
| Sulphuric acid-methanol | 10 | 84.2 |
| Hydrochloric acid-methanol | 90 | 86.6 |
| Boron trifluoride-methanol | 10 | 85.9 |
| N-methyl-N-trimethylsilyltrifluoroacetamide | 10 | 84.8 |
Adapted from a study evaluating five derivatization methods.[11]
Experimental Protocols
Protocol 1: Derivatization of Long-Chain Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a general guideline for esterification using boron trichloride-methanol.
Materials:
-
Sample containing long-chain fatty acids (1-25 mg)
-
Micro reaction vessel (5-10 mL)
-
BCl3-methanol solution (12% w/w)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the sample into a micro reaction vessel.
-
Add 2 mL of BCl3-methanol solution.
-
Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vessel.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Derivatization of fatty acids to FAMEs.
Caption: Causes of poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. aocs.org [aocs.org]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. How does increasing column temperature affect LC methods? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic analysis of serum long-chain fatty acids by direct derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lignoceric acid-d4-2 stability and proper storage conditions
Technical Support Center: Lignoceric Acid-d4
This technical support guide provides essential information on the stability, storage, and handling of Lignoceric acid-d4 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Lignoceric acid-d4 and what are its primary applications?
Lignoceric acid-d4 is the deuterium-labeled form of Lignoceric acid, a 24-carbon saturated fatty acid.[1][2] Its primary applications in research are as a tracer and an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The deuterium labeling provides a distinct mass difference that allows it to be distinguished from its non-labeled counterpart in biological systems.
Q2: What are the recommended storage conditions for Lignoceric acid-d4?
The stability of Lignoceric acid-d4 is highly dependent on whether it is in solid form or dissolved in a solvent. Following the recommended storage conditions is critical to ensure its integrity over time.
Q3: How should Lignoceric acid-d4 be handled in the laboratory?
Proper handling is essential to ensure user safety and maintain the quality of the product. Key handling precautions include:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[4]
-
Prevent prolonged or repeated exposure.[4]
-
Always keep the container tightly sealed when not in use.[4]
-
Ensure the laboratory is equipped with an eyewash station and a safety shower.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
Q4: What is the expected stability and shelf-life of Lignoceric acid-d4?
The stability of Lignoceric acid-d4 varies based on its form (powder vs. in solvent) and storage temperature. Adherence to the recommended storage conditions will help maintain the compound's integrity for an extended period. For instance, one variant, Lignoceric Acid-d47, is reported to be stable for at least four years when stored at -20°C.[3]
Data Presentation
Table 1: Recommended Storage Conditions and Stability of Lignoceric acid-d4
| Form | Storage Temperature | Shelf-Life |
| Powder | -20°C | 3 years[1][5] |
| 4°C | 2 years[1][5] | |
| In Solvent | -80°C | 6 months[1][2][5] |
| -20°C | 1 month[1][2][5] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of Lignoceric acid-d4 due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and for a duration within its specified shelf-life (see Table 1).
-
Check Solvent Stability: If using a stock solution, ensure it was prepared recently and stored correctly. Stability in solvent is significantly shorter than in powdered form.[1][2][5]
-
Assess for Contamination: Consider the possibility of contamination during handling. Use fresh, clean laboratory ware for solution preparation.
-
Perform Quality Control: If possible, re-analyze the Lignoceric acid-d4 standard by LC-MS or GC-MS to confirm its purity and integrity before use in further experiments.
-
Issue 2: Poor solubility of Lignoceric acid-d4.
-
Potential Cause: Use of an inappropriate solvent or insufficient solubilization technique.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the product datasheet for recommended solvents. For example, Lignoceric acid-d4 is soluble in THF (≥ 5 mg/mL) and DMSO (0.5 mg/mL with sonication).[1] Another source indicates solubility in Ethanol (3.33 mg/mL with sonication) and DMSO (2 mg/mL with sonication, warming, and heating to 60°C).[5]
-
Utilize Sonication/Heating: As indicated, gentle warming or sonication can aid in the dissolution of this long-chain fatty acid.[1][5]
-
Prepare Fresh Solutions: Avoid using old stock solutions where the compound may have precipitated out over time.
-
Experimental Protocols
Protocol: Preparation of a Lignoceric Acid-d4 Stock Solution
This protocol is a general guideline. Please refer to your specific experimental requirements for precise concentrations and solvent choices.
-
Acclimatization: Allow the Lignoceric acid-d4 container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of Lignoceric acid-d4 powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, appropriate volumetric flask. Add a portion of the chosen solvent (e.g., THF, DMSO, or Ethanol).
-
Solubilization: If necessary, facilitate dissolution by using an ultrasonic bath or gently warming the solution.[1][5] Ensure the solution is completely clear.
-
Final Volume: Once fully dissolved, add the solvent to the final desired volume and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1][2][5]
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Resolving Co-elution in Lipid Profiling
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-elution in lipid profiling experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to directly tackle problems you may encounter during your experiments.
Q1: What is co-elution in lipid profiling and why is it a significant problem?
Q2: What are the most common causes of co-elution in lipidomics?
A: The primary cause of co-elution is the immense structural diversity of lipids. Many lipids share similar physicochemical properties, making them difficult to separate. Key causes include:
-
High Sample Complexity : Biological samples contain a vast number of lipid species with a large dynamic range, increasing the probability of co-elution.[4]
-
Isomeric and Isobaric Species : Many lipids are isomers (same mass and elemental composition, different structure) or isobars (same nominal mass, different elemental composition).[1] These are notoriously difficult to separate using standard chromatographic methods alone.[5][6]
-
Suboptimal Chromatographic Conditions : An unoptimized mobile phase gradient, incorrect flow rate, or inappropriate column temperature can all lead to poor peak resolution.[7][8]
-
Inappropriate Column Chemistry : The choice of stationary phase (e.g., C18, C30) is critical. A column that does not provide sufficient selectivity for the lipids of interest will result in co-elution.[9]
Q3: How can I modify my chromatographic method to resolve co-eluting peaks?
A: Optimizing your liquid chromatography (LC) method is the first line of defense against co-elution. Consider the following adjustments:
-
Optimize the Gradient Elution :
-
Slower Gradients : A shallower gradient (slower increase in the percentage of the strong organic solvent) can significantly improve the resolution of closely eluting peaks.[7]
-
Adjust Solvent Composition : Altering the organic solvents in your mobile phase (e.g., switching from acetonitrile to methanol, or adding isopropanol for very nonpolar lipids) can change selectivity and resolve co-eluting species.[10][11]
-
-
Modify the Flow Rate : Reducing the flow rate can sometimes enhance separation, though it will increase the total run time.[8]
-
Change Column Temperature : Adjusting the column temperature can alter lipid retention times and improve separation. A systematic approach to optimizing temperature is recommended.
Q4: My peaks are still co-eluting. When should I consider using a different HPLC column?
A: If method optimization on your current column fails, the stationary phase may not be suitable for your sample. Different columns offer different separation mechanisms:
-
Reversed-Phase (RP) Columns : C18 and C30 columns are common in lipidomics. C30 columns offer enhanced shape selectivity for structurally similar lipids, such as isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC provides an alternative separation mechanism based on polarity. It is particularly effective for separating lipid classes.[12] In a HILIC separation, all lipids of a specific class tend to elute in a narrow time frame, which can simplify quantification.[13]
-
Pentafluorophenyl (PFP) Columns : These columns can offer unique selectivity for separating sterol isomers and other structurally similar lipids.[2]
Q5: What advanced analytical techniques can resolve severe co-elution, especially for isomers?
A: For highly complex samples or challenging isomer separations, multi-dimensional techniques are often necessary:
-
Two-Dimensional Liquid Chromatography (2D-LC) : This powerful technique dramatically increases peak capacity by using two different columns with orthogonal separation mechanisms (e.g., HILIC in the first dimension and RP-LC in the second).[4][14] This approach significantly reduces the number of lipids entering the mass spectrometer at any given time, minimizing ion suppression and improving identification.[4]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : IMS provides an additional dimension of separation in the gas phase based on the size, shape, and charge of the ion (its collision cross-section or CCS).[15] This technique can resolve co-eluting isomers that are indistinguishable by LC and MS alone.[5][6][16] High-resolution ion mobility (HRIM) further enhances this capability.[15]
-
Supercritical Fluid Chromatography (SFC) : SFC uses a supercritical fluid like carbon dioxide as the mobile phase and can offer faster, higher-resolution separations for lipids compared to traditional HPLC.[2][13]
Q6: Can I improve co-elution resolution through sample preparation?
A: Yes, strategic sample preparation can reduce sample complexity before chromatographic analysis.
-
Liquid-Liquid Extraction (LLE) : Methods like the Folch or Bligh and Dyer extractions use a combination of solvents like chloroform and methanol to separate lipids from more hydrophilic molecules.[13] A three-phase extraction using solvents such as hexane and methyl acetate can separate neutral and polar lipids into different phases.[11]
-
Solid-Phase Extraction (SPE) : SPE can be used to fractionate lipids into different classes before LC-MS analysis.[13][17] This reduces the complexity of the sample injected onto the column, thereby decreasing the chances of co-elution.[18]
Experimental Protocols
Protocol 1: General Purpose Gradient Optimization for Reversed-Phase LC
This protocol provides a systematic approach to optimizing a mobile phase gradient to improve the separation of co-eluting lipids.
-
Initial Scouting Run :
-
Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient: Start with a broad linear gradient, for example, from 20% B to 100% B over 20 minutes.[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Analyze the Chromatogram :
-
Identify the retention time window where the co-eluting peaks of interest appear.
-
Note the percentage of Mobile Phase B (%B) at which these peaks elute.
-
-
Refine the Gradient :
-
Based on the scouting run, create a new, shallower gradient focused on the region of co-elution.
-
For example, if co-elution occurs between 10 and 12 minutes where the %B is 60-70%, design a new gradient:
-
0-5 min: Linear ramp from 20% to 55% B.
-
5-15 min: Shallow linear gradient from 55% to 75% B.
-
15-17 min: Steep ramp to 100% B and hold for 3 minutes to wash the column.
-
20-25 min: Return to initial conditions and re-equilibrate.
-
-
-
Further Optimization :
-
If co-elution persists, consider adjusting the composition of Mobile Phase B (e.g., increase the proportion of isopropanol) to alter selectivity.[10]
-
Systematically adjust the column temperature in 5°C increments (e.g., from 40°C to 60°C) to observe its effect on resolution.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Lipid Profiling
| Technique | Principle of Separation | Primary Application for Co-elution | Advantages | Disadvantages |
| Reversed-Phase LC (RP-LC) | Hydrophobicity (based on acyl chain length and saturation) | General purpose separation of lipid species within a class. | Robust, widely used, good for separating lipids by hydrophobicity. | Limited ability to separate some structural isomers.[16] |
| HILIC | Polarity (based on the polar head group) | Separation of different lipid classes. | Orthogonal to RP-LC, excellent for class separation.[4] | Poor separation of species within the same class.[13] |
| 2D-LC (e.g., HILIC x RP-LC) | Two orthogonal separation mechanisms (e.g., polarity then hydrophobicity) | Resolving highly complex lipidomes where 1D LC is insufficient. | Drastically increases peak capacity and resolution.[4][14] | Complex setup, longer analysis time, requires specialized instrumentation.[12] |
| SFC | Polarity and volatility | Separation of nonpolar lipids and sterol isomers. | Fast separations, high efficiency.[2][13] | Historically had issues with robustness when coupled to ESI-MS.[13] |
| LC-IMS-MS | Chromatography + Ion size, shape, and charge in the gas phase | Resolving co-eluting isomers (e.g., regioisomers, double bond positional isomers). | Provides an additional dimension of separation post-LC.[5][15] | Requires specialized IMS-enabled mass spectrometer. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. agilent.com [agilent.com]
- 5. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mastelf.com [mastelf.com]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods | Lab Manager [labmanager.com]
- 16. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level VLCFA Detection
Welcome to the technical support center for Very Long-Chain Fatty Acid (VLCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows for the detection of low-level VLCFAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during VLCFA analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Question: My VLCFA recovery is low after extraction. What are the possible causes and solutions?
Answer: Low recovery of VLCFAs can stem from several factors during the sample preparation stage. Here are some common causes and troubleshooting steps:
-
Incomplete Cell Lysis: VLCFAs are often located within cellular membranes. Ensure your homogenization or sonication protocol is sufficient to completely disrupt the cells or tissues.
-
Inappropriate Solvent Selection: VLCFAs are highly nonpolar. Using a solvent system with insufficient non-polar character will result in poor extraction efficiency. The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are standard for total lipid extraction and are generally effective for VLCFAs. Chloroform-based extraction methods have been shown to outperform those without chloroform in many cases.[1]
-
Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation can lead to the loss of the lipid-containing organic layer. Ensure a clear separation of the aqueous and organic phases before collecting the organic layer.
-
Adsorption to Surfaces: VLCFAs can adsorb to plasticware. It is highly recommended to use glass tubes and vials throughout the extraction process to minimize this issue.
-
Oxidation of Unsaturated VLCFAs: If you are analyzing polyunsaturated VLCFAs (PU-VLCFAs), they are susceptible to oxidation. Work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
Question: I am observing extraneous peaks in my chromatogram that are not my target VLCFAs. What is the likely source of this contamination?
Answer: Contamination is a frequent issue in sensitive mass spectrometry-based analyses. Potential sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables (e.g., pipette tips, tubes). Whenever possible, use glass and high-purity solvents.
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination.
-
Carryover from Previous Injections: If a previously analyzed sample had very high concentrations of certain lipids, you might see carryover in subsequent runs. Run blank injections between samples to check for and mitigate carryover.
Derivatization (for GC-MS Analysis)
Question: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the reaction efficiency?
Answer: Incomplete derivatization is a common problem that leads to poor sensitivity and inaccurate quantification. Consider the following:
-
Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample extract is dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for optimal performance.
-
Reaction Conditions: Optimize the reaction time and temperature. For example, when using BF3-methanol, heating at 60-100°C for 10-60 minutes is typical, but the optimal conditions may vary depending on the specific VLCFAs and the sample matrix.
-
Catalyst: Ensure the catalyst (e.g., BF3 or H2SO4) is active and used at the correct concentration.
Question: I'm observing peak tailing or broadening for my VLCFA FAMEs in my GC-MS analysis. What could be the cause?
Answer: Peak tailing or broadening can be caused by several factors:
-
Active Sites in the GC System: The polar carboxyl group of underivatized fatty acids can interact with active sites in the GC inlet or column, leading to peak tailing. Ensure complete derivatization.
-
Column Contamination: Contamination of the GC column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions. If the problem persists, you may need to trim the column or replace it.
-
Improper Injection Technique: A slow injection can cause band broadening. Use an autosampler for consistent and rapid injections.
GC-MS Analysis
Question: My GC-MS sensitivity for VLCFAs is low. How can I improve it?
Answer: Low sensitivity in GC-MS can be a significant hurdle for detecting low-level VLCFAs. Here are some ways to improve it:
-
Clean the Ion Source: A contaminated ion source is a very common cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Check for Leaks: Air leaks in the GC-MS system can decrease sensitivity and increase background noise. Use an electronic leak detector to check for leaks.[2]
-
Optimize Injection Volume and Split Ratio: For low-concentration samples, a splitless injection will introduce more of your sample onto the column, increasing sensitivity. You can also try increasing the injection volume, but be mindful of potential peak distortion.
-
Use Selected Ion Monitoring (SIM): Instead of scanning for a full mass range, use SIM mode to monitor only the characteristic ions of your target VLCFA FAMEs. This can significantly increase sensitivity.
LC-MS/MS Analysis
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?
Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex biological samples like plasma.[3] Here's how to address this:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Solid-Phase Extraction (SPE) is often more effective at removing phospholipids and other matrix components than simple protein precipitation.[4][5]
-
Optimize Chromatography: Modify your chromatographic method to separate your VLCFAs from the bulk of the matrix components, especially phospholipids. This can involve adjusting the gradient, changing the column chemistry, or using a guard column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it co-elutes and has nearly identical ionization properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate quantification.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the VLCFA concentration is high enough to be detected after dilution.[5]
Question: I'm observing adduct formation (e.g., [M+Na]+, [M+K]+) in my LC-MS/MS spectra, which complicates quantification. How can I control this?
Answer: Adduct formation is common in electrospray ionization (ESI). To minimize this:
-
Mobile Phase Additives: Adding a small amount of a volatile salt like ammonium acetate to the mobile phase can promote the formation of a single, desired adduct (e.g., [M+NH4]+), which can simplify the spectra and improve quantitative accuracy.
-
Source Conditions: Optimize the ion source parameters, such as the capillary voltage and temperature, to minimize adduct formation.
-
Consistent Analysis: While it may be difficult to eliminate adducts completely, ensure that the adduct formation is consistent across all samples and standards. For quantification, it is possible to sum the signals of the different adducts for a given analyte.
Data Presentation
Table 1: Comparison of Analytical Methods for VLCFA Detection
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on boiling point and polarity. | Separates compounds in a liquid phase based on their physicochemical properties. |
| Sample Volatility | Requires analytes to be volatile or made volatile through derivatization (e.g., FAMEs).[6] | Suitable for non-volatile and thermally labile compounds without derivatization.[7][8] |
| Sensitivity | Generally offers high sensitivity, especially in SIM mode. | Can achieve very low limits of detection, often in the low nanomolar to femtomolar range.[7][9][10] |
| Throughput | Can be lower due to the need for derivatization and longer run times. | Can offer higher throughput, especially with modern UHPLC systems. |
| Common Analytes | C22:0, C24:0, C26:0, and their ratios. | VLCFAs, and more polar related compounds like C26:0-lysophosphatidylcholine (C26:0-LPC).[11] |
| Key Advantage | Robust and well-established method for VLCFA analysis.[12] | High sensitivity and specificity, and the ability to analyze a wider range of related metabolites.[7][8] |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids
| Analyte | Method | LOD | LOQ | Matrix |
| Various Fatty Acids | LC-MS/MS | 0.2–330 fmol | 2.3–660 fmol | Human Plasma |
| Omega 3 & 6 Fatty Acids | LC-MS/MS | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | Human Plasma |
| C26:0-LPC | LC-MS/MS | - | ~0.03 µmol/L (in controls) | Dried Blood Spots |
Note: LOD and LOQ values are highly dependent on the specific instrument, method, and matrix. The values presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: VLCFA Extraction from Plasma and Derivatization to FAMEs for GC-MS
This protocol describes a general procedure for the extraction of total fatty acids from plasma using a modified Folch method, followed by acid-catalyzed methylation to form FAMEs.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or water bath
Procedure:
-
Internal Standard Addition: To a 1.5 mL glass tube, add 100 µL of plasma. Add a known amount of an internal standard, such as heptadecanoic acid (C17:0).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[13]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.[13]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[13]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Acid-Catalyzed Methylation):
-
FAME Extraction:
-
Final Preparation: Transfer the dried hexane extract to a new vial and evaporate to a small volume (e.g., 50-100 µL) under a stream of nitrogen before injecting into the GC-MS.
Protocol 2: GC-MS Analysis of VLCFA FAMEs
This is a representative set of GC-MS parameters. Actual conditions should be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column[13]
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C[13]
-
Injection Mode: Splitless[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[13]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes[13]
-
-
Mass Spectrometer: Agilent MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV[13]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.
Mandatory Visualizations
Diagram 1: VLCFA Biosynthesis and Degradation Pathways
References
- 1. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. iltusa.com [iltusa.com]
- 7. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 8. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Calibration Curve Issues with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered when using deuterated internal standards in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using deuterated internal standards?
A1: Non-linear calibration curves are a frequent challenge and can stem from several sources. The most common culprits include:
-
Isotopic Interference (Cross-talk): The analyte's naturally occurring heavy isotopes can contribute to the signal of the deuterated internal standard (IS), particularly at high analyte concentrations. This inflates the IS signal, causing the calibration curve to bend downwards at the higher end.[1][2][3][4]
-
Detector Saturation: At high concentrations, either the analyte or the internal standard signal can exceed the linear dynamic range of the mass spectrometer's detector, leading to a plateauing of the response.[5][6][7]
-
Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity. This contributes to the analyte signal, causing a positive bias that is more pronounced at the lower end of the calibration curve.[1]
-
Differential Matrix Effects: Although deuterated internal standards are excellent at compensating for matrix effects, slight differences in chromatographic retention times (the "chromatographic isotope effect") can cause the analyte and IS to experience slightly different degrees of ion suppression or enhancement, leading to non-linearity.
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. This reduces the IS signal and can lead to inaccurate quantification.[8]
Q2: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical method?
A2: Regulatory bodies like the FDA and EMA have established guidelines for bioanalytical method validation. While specific criteria can vary, the following are generally accepted:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 is generally expected. Some guidelines may accept r² > 0.990 for impurity analysis and r² > 0.999 for assay methods.[9][10] |
| Back-calculated Concentrations of Calibration Standards | Should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[11] |
| Number of Calibration Standards | At least 75% of the non-zero calibration standards should meet the acceptance criteria for back-calculated concentrations.[11] |
Q3: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A3: A small shift in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". While often minor, it can become problematic if the shift is significant enough to cause differential matrix effects. This occurs when the analyte and IS elute into regions of the chromatogram with varying degrees of ion suppression or enhancement from the sample matrix. If you observe poor accuracy and precision, this could be a contributing factor.
Troubleshooting Guides
Issue 1: Non-Linearity at the High End of the Calibration Curve
This is often indicative of isotopic interference (cross-talk) from the analyte to the internal standard or detector saturation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Experimental Protocols:
-
Protocol for Investigating Isotopic Cross-talk:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at a concentration corresponding to the highest point on your calibration curve, without the internal standard.
-
Analyze the Solution: Inject this solution into the LC-MS/MS system and monitor the mass transition of the deuterated internal standard.
-
Evaluate the Signal: If a significant peak is observed at the retention time of the internal standard, it confirms isotopic cross-talk from the analyte. The response should ideally be less than 5% of the IS response in a blank sample spiked with the IS.[12]
-
-
Protocol for Investigating Detector Saturation:
-
Prepare Dilutions of the Highest Standard: Prepare several dilutions (e.g., 1:2, 1:5, 1:10) of your highest concentration calibration standard.
-
Analyze the Dilutions: Inject these diluted standards and quantify them against the original calibration curve.
-
Evaluate the Results: If the back-calculated concentrations of the diluted standards are more accurate than the undiluted high standard, it suggests detector saturation.[5][6]
-
Issue 2: Poor Accuracy and Precision Across the Calibration Range
This can be caused by a variety of factors, including issues with the internal standard purity, isotopic instability, or differential matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Experimental Protocols:
-
Protocol for Assessing Internal Standard Purity:
-
Prepare an IS-only Solution: Prepare a solution containing only the deuterated internal standard at the concentration used in your assay.
-
Analyze the Solution: Inject this solution into the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Signal: A response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[12]
-
-
Protocol for Evaluating Isotopic Stability (Exchange):
-
Incubate IS in Matrix: Spike the deuterated internal standard into a blank biological matrix and incubate it under the same conditions as your study samples (e.g., room temperature for 4 hours, 37°C for 1 hour).
-
Prepare a T=0 Sample: Spike the IS into the blank matrix and immediately process it.
-
Analyze Samples: Process the incubated sample and analyze both the incubated and T=0 samples by LC-MS/MS. Monitor the signals for both the deuterated IS and the unlabeled analyte.
-
Evaluate the Data: A significant decrease (e.g., >15%) in the IS signal in the incubated sample compared to the T=0 sample, or the appearance of a signal in the unlabeled analyte channel, suggests isotopic exchange.[8]
-
-
Protocol for Evaluating Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Evaluate the Data: The matrix effect for the analyte and the internal standard should be similar. A significant difference indicates that the IS is not adequately compensating for matrix effects.
-
| Analyte/IS | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Effect (%) | Recovery (%) |
| Analyte | 1,000,000 | 750,000 | 600,000 | 75 (Suppression) | 80 |
| Deuterated IS | 500,000 | 380,000 | 304,000 | 76 (Suppression) | 80 |
In this example, the similar matrix effect and recovery for the analyte and deuterated IS indicate that the IS is performing well.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. nalam.ca [nalam.ca]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Lignoceric Acid-d4-2
For researchers, scientists, and drug development professionals, the accurate quantification of very-long-chain fatty acids (VLCFAs) is crucial for the diagnosis and study of peroxisomal disorders such as X-linked adrenoleukodystrophy. The validation of analytical methods ensures the reliability of this quantitative data. A critical component of a robust bioanalytical method, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS).
This guide provides a comparative overview of using Lignoceric acid-d4-2, a deuterium-labeled internal standard, for the quantification of lignoceric acid. We will compare its expected performance with that of a non-isotopically labeled structural analog and provide supporting experimental protocols and data.
Deuterium-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry.[1][2] This is because their physicochemical properties and chromatographic behavior are nearly identical to the unlabeled analyte.[3] This similarity ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization variability, leading to more accurate and precise quantification.[1][3]
Performance Comparison: Deuterated vs. Non-Isotopic Internal Standard
The validation of an analytical method assesses several key performance parameters, including linearity, accuracy, precision, and the limit of quantification (LOQ). The use of a stable isotope-labeled internal standard like this compound typically results in superior performance compared to a non-isotopically labeled structural analog.
The following tables summarize typical performance data obtained during the validation of an LC-MS/MS method for the quantification of lignoceric acid in human plasma.
Table 1: Method Validation Performance using this compound as Internal Standard
| Performance Metric | Expected Value | Rationale |
| Linearity (R²) | ≥ 0.995 | The co-eluting internal standard effectively corrects for variability across a wide concentration range.[4] |
| Range | 0.5 - 100 µg/mL | A wide dynamic range is achievable due to the stability and similar ionization efficiency of the IS. |
| Accuracy (% Recovery) | 90 - 110% | The deuterated IS closely mimics the analyte's behavior during extraction, minimizing analyte loss.[5] |
| Precision (%RSD) | < 15% | Co-elution and similar ionization properties significantly reduce variability in instrument response.[2][5] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The low background signal for the deuterated standard allows for sensitive detection at low concentrations.[5] |
Table 2: Comparative Performance with a Non-Isotopically Labeled Internal Standard
| Performance Metric | This compound (Deuterated IS) | Structural Analog (Non-Isotopic IS) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Precision (%RSD) | < 15% | < 20% |
As the data illustrates, the use of a stable isotope-labeled internal standard like this compound generally results in improved accuracy and precision.[3] This is particularly evident at the lower limit of quantification, where the non-isotopic analog may be more susceptible to matrix effects and differential extraction recovery.
Experimental Protocols
A detailed and reproducible experimental protocol is fundamental for successful method validation. Below is a representative protocol for the quantification of lignoceric acid in human plasma using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Hydrolysis and Extraction
This protocol involves an acid hydrolysis step to release fatty acids from their esterified forms, followed by liquid-liquid extraction.
-
Internal Standard Spiking: To 200 µL of a human plasma sample in a glass tube, add 200 µL of the this compound internal standard working solution (in methanol).
-
Hydrolysis: Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.[6] Cap the tubes tightly and incubate at 90°C for 2 hours to hydrolyze the fatty acid esters.[6]
-
Extraction: After cooling to room temperature, add 2 mL of hexane to extract the free fatty acids.[6] Vortex the mixture for 30 seconds and then centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting at 70% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for lignoceric acid and this compound would be optimized.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
Lignoceric acid accumulation is a hallmark of impaired peroxisomal β-oxidation.[7][8] This pathway is responsible for shortening VLCFAs, which are then further metabolized in the mitochondria.[7][9]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Very Long-Chain Fatty Acid Quantification: A Comparative Analysis of Internal Standards and Analytical Platforms
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly peroxisomal diseases like X-linked adrenoleukodystrophy, the accurate and precise quantification of very long-chain fatty acids (VLCFAs) is paramount.[1][2][3] The accumulation of these fatty acids, typically those with 22 or more carbons, serves as a critical biomarker.[2][3] This guide provides an objective comparison of analytical methodologies, focusing on the impact of internal standard selection and the performance of gas chromatography-mass spectrometry (GC-MS) versus liquid chromatography-tandem mass spectrometry (LC-MS/MS) for VLCFA quantification.
The Critical Role of Internal Standards
Internal standards are indispensable in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, often deuterated, as it exhibits nearly identical chemical and physical properties to the target compound, ensuring it is equally affected by experimental variability.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The choice of internal standard significantly impacts the reliability of VLCFA quantification. While SIL internal standards are preferred, their availability can be limited. A study investigating the use of alternative (non-isotope labeled) internal standards in a GC-MS method for fatty acid analysis revealed that while accuracy may remain relatively stable, precision can be substantially compromised.
| Performance Metric | Ideal Internal Standard (Analyte-Specific SIL) | Alternative Internal Standard (Structurally Similar) | Impact of Using Alternative IS |
| Accuracy (Bias) | --- | Median Relative Absolute Percent Bias: 1.76% | Accuracy remained relatively stable[4][5][6] |
| Accuracy (Recovery) | --- | Median Spike-Recovery Absolute Percent Bias: 8.82% | Recoveries ranged from 77.0% to 238%[6] |
| Precision (Variance) | --- | Median Increase in Variance: 141% | Significant decrease in precision[4][5][6] |
These data underscore the importance of using an appropriate, ideally isotopically labeled, internal standard for each analyte to ensure the highest degree of precision in VLCFA quantification.[4][5][6]
Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of VLCFAs. The choice between them often depends on the specific requirements of the study, including the desired sample throughput, sensitivity, and the range of fatty acids to be analyzed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust method for VLCFA analysis.[2][3] It offers high chromatographic resolution and is often considered a gold standard.[7] However, it typically requires derivatization of the fatty acids to increase their volatility for gas-phase separation.
Table 2: Performance Characteristics of a GC-MS Method for Fatty Acid Quantification
| Parameter | Performance |
| Linearity (R²) (for SCFAs) | > 0.99[8] |
| Recovery (for SCFAs) | 95 - 117%[8] |
| Reproducibility (RSD) (for SCFAs) | 1 - 4.5%[8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained popularity for VLCFA analysis due to its high sensitivity, specificity, and often simpler sample preparation, which may not require derivatization.[9][10] This platform is particularly advantageous for high-throughput applications.
Table 3: Performance Characteristics of an LC-MS/MS Method for VLCFA Quantification
| Parameter | Performance |
| Linearity (Correlation Coefficient) | > 0.99[9] |
| Within-run Precision (CV) | Low (specific values not detailed in abstract)[9] |
| Total Precision (CV) | Low (specific values not detailed in abstract)[9] |
| Intra-day Precision (%RSD) (for SCFAs) | <12%[11] |
| Inter-day Precision (%RSD) (for SCFAs) | <20%[11] |
| Accuracy (Recovery) | 92 - 120% (for SCFAs)[11] |
While a direct head-to-head comparison with identical samples is not available in the cited literature, one study comparing an electrospray ionization mass spectrometry (a type of LC-MS) method with GC for C26:0 analysis reported that the results were in "good agreement".[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for VLCFA quantification using GC-MS and LC-MS/MS.
GC-MS Protocol for VLCFA Analysis in Plasma
This protocol is a synthesized representation of established methods.[2][3]
-
Sample Preparation:
-
To a 100 µL plasma sample, add a known amount of deuterated internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4).
-
Perform acid hydrolysis by adding methanolic HCl and heating to release the fatty acids from their lipid complexes.
-
Extract the fatty acid methyl esters (FAMEs) with an organic solvent like hexane.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-23).
-
Oven Program: Implement a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the target VLCFAs and their deuterated internal standards.
-
-
Data Analysis:
-
Quantify the endogenous VLCFAs by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard and comparing this to a calibration curve.
-
LC-MS/MS Protocol for VLCFA Analysis in Plasma
This protocol is a synthesized representation of established methods.[9][12]
-
Sample Preparation:
-
To a plasma or serum sample, add a known amount of deuterated internal standards.
-
Perform acid hydrolysis to liberate the fatty acids.
-
For some methods, derivatization may be performed to enhance ionization efficiency. For example, derivatization with oxalyl chloride, dimethylaminoethanol, and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[12] Other methods allow for direct analysis without derivatization.[9]
-
Perform a liquid-liquid extraction to isolate the fatty acids.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase column (e.g., C8 or C18) for separation.
-
Mobile Phase: Employ a gradient of solvents, such as acetonitrile and water with an additive like ammonium acetate, to elute the fatty acids.
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each VLCFA and its internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to its internal standard and determine the concentration using a calibration curve.
-
Peroxisomal Fatty Acid Beta-Oxidation Pathway
The accumulation of VLCFAs in peroxisomal disorders is due to defects in their degradation via beta-oxidation within the peroxisomes. The following diagram illustrates the key steps in this metabolic pathway.
Caption: A simplified diagram of the peroxisomal beta-oxidation pathway for very long-chain fatty acids (VLCFAs).
Conclusion
The accurate and precise quantification of VLCFAs is crucial for the diagnosis and monitoring of peroxisomal disorders. The selection of an appropriate internal standard, preferably a stable isotope-labeled analog of the analyte, is critical for achieving reliable results, particularly in terms of precision. Both GC-MS and LC-MS/MS are capable of providing accurate and precise measurements of VLCFAs. While GC-MS is a well-established and robust technique, LC-MS/MS offers advantages in terms of sample throughput and potentially simpler sample preparation. The choice of analytical platform should be guided by the specific needs of the research or clinical application, including the number of samples, the required sensitivity, and the availability of instrumentation.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling: Comparing Lignoceric Acid-d4-2 and C13-Labeled Lignoceric Acid
For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acids (VLCFAs), the accurate quantification of these molecules is paramount. This is particularly crucial in the investigation of metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs, including lignoceric acid (C24:0), is a key pathological hallmark. The gold standard for such quantitative analysis is isotope dilution mass spectrometry, which relies on the use of stable isotope-labeled internal standards. This guide provides an in-depth comparison of two commercially available isotopologues of lignoceric acid: Lignoceric acid-d4-2 and C13-labeled lignoceric acid.
This comparison will delve into their performance characteristics, supported by established principles of isotope labeling in mass spectrometry and relevant experimental data from similar compounds. Detailed experimental protocols for their use in quantitative analysis and a visualization of the metabolic pathway of lignoceric acid are also provided to aid researchers in their experimental design.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The choice between a deuterium-labeled and a carbon-13-labeled internal standard is a critical decision that can impact the accuracy and precision of quantitative results. While both serve to correct for analyte loss during sample preparation and for variations in instrument response, their fundamental physicochemical properties differ slightly, leading to distinct analytical behaviors.
Data Presentation: Quantitative Performance Characteristics
| Parameter | This compound (Deuterium-labeled) | C13-labeled Lignoceric Acid | Key Considerations for Researchers |
| Chemical Identity | Structurally similar but not identical to native lignoceric acid. The C-D bond is slightly shorter and stronger than the C-H bond. | Chemically identical to native lignoceric acid, differing only in neutron count. | The identical chemical nature of C13-labeled standards ensures they behave identically to the analyte in all chemical and physical processes. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte in both gas and liquid chromatography.[1] | Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions. | Perfect co-elution is critical for accurate correction of matrix effects, which can vary across a chromatographic peak. Inaccurate correction can be a significant source of error.[2] |
| Potential for Isotopic Exchange | Deuterium atoms, especially those on certain positions, can be susceptible to back-exchange with protons from the sample matrix or solvents under certain pH or temperature conditions. | The carbon-13 label is integrated into the carbon backbone of the molecule and is not subject to exchange under typical analytical conditions. | Isotopic instability can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Kinetic Isotope Effect (KIE) | The stronger C-D bond can lead to a slower rate of reaction in chemical derivatization steps or enzymatic assays, a phenomenon known as the kinetic isotope effect.[3][4][5][6][7] However, for metabolic tracing in vivo, studies on similar fatty acids have shown minimal isotopic effects.[8] | The mass difference between 12C and 13C is smaller, resulting in a negligible kinetic isotope effect in most applications.[3] | A significant KIE can affect the accuracy of quantification if the derivatization reaction does not proceed to completion for both the analyte and the internal standard. |
| Cost | Generally more cost-effective to synthesize. | Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthetic routes. | The choice may be influenced by budget constraints, especially for large-scale studies. |
Recommendation: For applications demanding the highest level of accuracy and precision, such as clinical biomarker validation or detailed metabolic flux analysis, C13-labeled lignoceric acid is the superior choice . Its chemical and chromatographic identity to the endogenous analyte provides more reliable correction for analytical variability. However, for routine analyses where cost is a significant factor and potential chromatographic shifts and isotopic effects are carefully validated and controlled for, This compound can be a viable and cost-effective alternative .
Experimental Protocols
The following are detailed methodologies for the quantification of lignoceric acid in biological samples using either this compound or C13-labeled lignoceric acid as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of Total Lignoceric Acid in Human Fibroblasts
This protocol is adapted for the analysis of total fatty acids from cultured cells.
1. Sample Preparation and Lipid Extraction:
-
Harvest cultured fibroblasts (approximately 1-2 million cells) by trypsinization and wash twice with phosphate-buffered saline (PBS).
-
To the cell pellet, add a known amount of the internal standard (either this compound or C13-labeled lignoceric acid) in a chloroform:methanol solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes to lyse the cells and extract the lipids.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
2. Saponification (Hydrolysis of Esterified Fatty Acids):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic KOH and heat at 100°C for 1 hour to hydrolyze the fatty acid esters.
-
After cooling, add 1 mL of water and acidify the mixture to pH 1-2 with 6 M HCl.
3. Fatty Acid Extraction:
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes and collect the upper hexane layer.
-
Repeat the extraction with another 2 mL of hexane and combine the organic phases.
-
Evaporate the hexane under a stream of nitrogen.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried fatty acids, add 2 mL of 2% (v/v) H2SO4 in methanol.
-
Heat the mixture at 70°C for 2 hours.
-
After cooling, add 1 mL of water and extract the FAMEs with 2 mL of hexane.
-
Collect the hexane layer containing the FAMEs and evaporate to a final volume of approximately 50 µL for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 15 min.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Lignoceric Acid Methyl Ester: Monitor characteristic ions (e.g., m/z 382 [M+], 351, 87, 74).
-
This compound Methyl Ester: Monitor characteristic ions (e.g., m/z 386 [M+], 355).
-
C13-Labeled Lignoceric Acid Methyl Ester: Monitor the corresponding mass-shifted ions depending on the number of 13C labels. For a fully 13C-labeled lignoceric acid (24 x 13C), the mass shift would be significant. For a [1-13C]-lignoceric acid methyl ester, the m/z would be 383.
-
6. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known amounts of unlabeled lignoceric acid and a fixed amount of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of lignoceric acid in the samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Metabolic Pathway of Lignoceric Acid
Lignoceric acid, being a very-long-chain fatty acid, is primarily metabolized through peroxisomal β-oxidation.[9][10][11] This pathway shortens the long carbon chain, and the resulting shorter-chain fatty acids can then be further oxidized in the mitochondria to produce energy.
Caption: Peroxisomal β-oxidation of lignoceric acid.
Experimental Workflow for Lignoceric Acid Quantification
The following diagram illustrates the key steps involved in the quantitative analysis of lignoceric acid from a biological sample using an isotopically labeled internal standard.
Caption: Workflow for lignoceric acid quantification.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Use of pH and kinetic isotope effects to establish chemistry as rate-limiting in oxidation of a peptide substrate by LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermogenic flux induced by lignoceric acid in peroxisomes isolated from HepG2 cells and from X-adrenoleukodystrophy and control fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
A Comparative Guide to Inter-laboratory Measurement of Very Long-Chain Fatty Acids
The accurate and consistent measurement of very long-chain fatty acids (VLCFAs) is paramount for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] This guide provides a comprehensive comparison of the analytical methodologies used for VLCFA quantification, with a focus on inter-laboratory performance, experimental protocols, and data interpretation. It is intended for researchers, scientists, and drug development professionals involved in the study and treatment of these metabolic diseases.
Core Analytical Platforms
The two primary analytical platforms for VLCFA measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] While both are powerful techniques, they differ in their sample preparation, derivatization requirements, and analytical throughput.
Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the gold standard for VLCFA analysis.[5] The method involves the hydrolysis of VLCFAs from complex lipids, extraction, and derivatization to form volatile fatty acid methyl esters (FAMEs) prior to analysis.[1][6] GC-MS offers high chromatographic resolution and is a well-established method in clinical diagnostics.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its high sensitivity, specificity, and potential for higher throughput.[2][4] LC-MS/MS can be used to measure underivatized VLCFAs or their derivatives, and it is also amenable to the analysis of related biomarkers like C26:0-lysophosphatidylcholine (C26:0-LPC).[2][5][7]
Inter-laboratory Performance Comparison
Proficiency testing programs, such as the Fatty Acid Quality Assurance Program (FAQAP) initiated by the National Institute of Standards and Technology (NIST), provide valuable insights into the inter-laboratory performance of fatty acid measurements.[8][9] While specific data on a wide range of VLCFAs across numerous labs is not always published in a consolidated format, the results from these programs highlight the importance of standardization and the use of control materials to ensure comparability of data.[8]
The following tables summarize typical performance characteristics of GC-MS and LC-MS/MS methods for VLCFA analysis, synthesized from various validation studies and quality assurance programs.
| Parameter | GC-MS | LC-MS/MS | References |
| Precision (Intra-day RSD) | < 10% | < 15% | [7][10] |
| Precision (Inter-day RSD) | < 15% | < 20% | [7][8] |
| Accuracy (% Bias from Reference) | Generally within ±15% | Generally within ±20% | [11] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | [10] |
| Analysis Time per Sample | ~30 minutes | < 10 minutes | [5] |
Table 1: Typical Performance Characteristics of VLCFA Analysis Methods. RSD: Relative Standard Deviation.
| Analyte | Method | Matrix | Concentration Range (Controls) | Concentration Range (X-ALD Males) | Reference |
| C26:0 | GC-MS | Plasma/Serum | 0.28 - 1.34 µmol/L | 1.19 - 5.01 µmol/L | [5][12] |
| C24:0/C22:0 Ratio | GC-MS | Plasma/Serum | 0.68 - 0.97 | Elevated | [12][13] |
| C26:0/C22:0 Ratio | GC-MS | Plasma/Serum | 0.005 - 0.022 | Elevated | [12][13] |
| C26:0-LPC | LC-MS/MS | Dried Blood Spot | 0.01 - 0.05 µmol/L | 0.14 - 1.34 µmol/L | [7] |
Table 2: Comparison of Key Diagnostic Markers for X-linked Adrenoleukodystrophy.
Recent studies have shown that C26:0-LPC analysis by LC-MS/MS may have superior diagnostic performance compared to the traditional VLCFA ratios measured by GC-MS, particularly in identifying female carriers of X-ALD.[5][13][14]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are representative protocols for GC-MS and LC-MS/MS analysis of VLCFAs.
Protocol 1: GC-MS Analysis of VLCFAs in Plasma
This protocol describes the hydrolysis of total fatty acids from plasma, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[6]
1. Sample Preparation and Hydrolysis:
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).[6]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously.[6]
-
Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[6]
-
Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 2M methanolic HCl.
-
Seal the tube and heat at 80°C for 2 hours to achieve hydrolysis and methylation.[6]
-
Allow the sample to cool to room temperature.[6]
2. FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.[6]
-
Vortex and centrifuge to separate the phases.[6]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[6]
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.[6]
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[6]
-
Injection Volume: 1 µL.[6]
-
Inlet Temperature: 280°C.[6]
-
Injection Mode: Splitless.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Mass Spectrometer: Agilent MS or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.[6]
Protocol 2: LC-MS/MS Analysis of C26:0-LPC in Dried Blood Spots
This protocol is adapted for newborn screening and high-throughput analysis of C26:0-LPC.[7]
1. Sample Preparation:
-
Punch a 3.2 mm spot from the dried blood spot (DBS) card into a 96-well plate.[7]
-
Add 125 µL of an extraction solution containing an isotope-labeled internal standard (e.g., d4-C26:0-LPC).[7]
-
Seal the plate and shake at 750 rpm for 30 minutes at 45°C.[7]
-
Transfer 100 µL of the extract to a new 96-well plate for analysis.[7]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Acquity UPLC or equivalent.[7]
-
Injection Volume: 10 µL.[7]
-
Mobile Phase: Isocratic flow of a suitable mobile phase (e.g., Neobase2 Non-derivatized MSMS solvents).[7]
-
Mass Spectrometer: Xevo TQD or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]
-
Source Temperature: 120°C.[7]
-
Desolvation Temperature: 350°C.[7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of VLCFAs and a typical experimental workflow for their analysis.
Caption: Peroxisomal beta-oxidation of very long-chain fatty acids.
Caption: Generalized experimental workflow for VLCFA analysis.
Logical Relationship for Quality Control
A robust quality control (QC) scheme is essential for ensuring the reliability and comparability of VLCFA measurements across different laboratories.
Caption: Quality control scheme for inter-laboratory VLCFA measurements.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Utility of measuring very long-chain fatty-acyl carnitines in dried blood spots for newborn screening of X-linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very Long Chain Fatty Acids (VLCFA), Pristanic acid and phytanic acid [heftpathology.com]
- 13. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 14. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
A Researcher's Guide to Deuterated Fatty Acid Standards: A Comparative Look at Lignoceric Acid-d4
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of fatty acids is paramount. Stable isotope-labeled internal standards are the cornerstone of this accuracy in mass spectrometry-based analyses. This guide provides a comparative overview of Lignoceric acid-d4 against other commonly used deuterated fatty acid standards, supported by typical performance data and detailed experimental protocols.
Lignoceric acid (C24:0) is a very long-chain saturated fatty acid (VLCFA) of significant biological interest. Its accumulation is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1] Lignoceric acid-d4 serves as an ideal internal standard for its quantification, as its near-identical chemical and physical properties to the endogenous analyte ensure it behaves similarly during sample extraction, derivatization, and ionization, thus effectively correcting for analytical variability.[2]
Comparative Analysis of Deuterated Fatty Acid Standards
To provide a clear comparison, we will evaluate Lignoceric acid-d4 alongside two other widely used deuterated saturated fatty acid standards: Palmitic acid-d31 (a long-chain fatty acid, LCFA) and Stearic acid-d35 (LCFA).
Physical and Chemical Properties
A fundamental step in selecting an appropriate internal standard is understanding its basic physical and chemical characteristics. The table below summarizes these properties for our selected standards.
| Property | Lignoceric acid-d4 | Palmitic acid-d31 | Stearic acid-d35 |
| Analyte | Lignoceric acid (C24:0) | Palmitic acid (C16:0) | Stearic acid (C18:0) |
| CAS Number | 1219794-59-8 | 39756-30-4 | 17660-51-4 |
| Molecular Formula | C₂₄H₄₄D₄O₂ | C₁₆HD₃₁O₂ | C₁₈HD₃₅O₂ |
| Molecular Weight | 372.68 g/mol | 287.6 g/mol | 319.7 g/mol |
| Isotopic Purity | Typically ≥98% | Typically ≥98 atom % D | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% | Typically ≥98% | Typically ≥98% |
| Chain Length | Very Long-Chain (C24) | Long-Chain (C16) | Long-Chain (C18) |
Data compiled from various chemical supplier specifications.[1][3][4]
Analytical Performance
The utility of a deuterated standard is defined by its performance within an analytical method. While direct head-to-head comparative studies are scarce, the following table collates typical performance data from validated LC-MS/MS and GC-MS methods for fatty acid analysis. These values represent what can be expected when using these standards in a well-developed protocol.
| Performance Metric | Lignoceric acid-d4 | Palmitic acid-d31 | Stearic acid-d35 |
| Typical Application | Quantification of VLCFAs | Quantification of LCFAs | Quantification of LCFAs |
| Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Typical Recovery | 85-115% | 85-115% | 85-115% |
| Precision (%RSD) | <15% | <15% | <15% |
| Matrix Effect | Low to Moderate | Low to Moderate | Low to Moderate |
This data is representative of typical performance in validated lipidomics methods and may vary based on the specific protocol, matrix, and instrumentation.[5][6][7]
Experimental Design and Protocols
The use of deuterated fatty acid standards is integral to quantitative workflows. Below is a diagram illustrating a typical experimental workflow for fatty acid analysis, followed by a detailed experimental protocol for the quantification of VLCFAs in human plasma.
Caption: A typical workflow for the quantification of fatty acids in biological samples using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Lignoceric Acid in Human Plasma by LC-MS/MS
This protocol provides a detailed methodology for the analysis of Lignoceric acid, using Lignoceric acid-d4 as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Lignoceric acid-d4 (internal standard)
-
Lignoceric acid (for calibration curve)
-
Methanol, Chloroform, Acetonitrile, Isopropanol (all LC-MS grade)
-
Formic acid, Ammonium acetate
-
Deionized water
2. Sample Preparation:
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of Lignoceric acid-d4 working solution (concentration will depend on the expected endogenous levels).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the spiked plasma.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Saponification:
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 60 minutes to hydrolyze the fatty acids from complex lipids.
-
-
Acidification and Extraction:
-
After cooling, add 500 µL of water and acidify with 50 µL of concentrated HCl.
-
Extract the free fatty acids by adding 2 mL of hexane and vortexing for 2 minutes.
-
Centrifuge and collect the upper hexane layer. Repeat the extraction.
-
Combine the hexane layers and evaporate to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the final extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate VLCFAs (e.g., start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Lignoceric Acid Transition: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
Lignoceric acid-d4 Transition: Monitor the corresponding transition for the deuterated standard.
-
4. Quantification:
-
A calibration curve is constructed by analyzing known concentrations of Lignoceric acid spiked with a constant concentration of Lignoceric acid-d4.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
-
The concentration of Lignoceric acid in the plasma samples is then calculated from the regression equation of the calibration curve.
Biological Context: The Role of Lignoceric Acid in Metabolism
Lignoceric acid, as a VLCFA, is primarily metabolized through beta-oxidation within peroxisomes, as mitochondria are not equipped to handle fatty acids with chains longer than 20 carbons.[8] A defect in this pathway leads to the accumulation of VLCFAs, which is pathogenic in several diseases.
Caption: Simplified pathway of Lignoceric acid metabolism via peroxisomal beta-oxidation.
Conclusion
The selection of an appropriate deuterated internal standard is a critical decision in quantitative lipidomics. Lignoceric acid-d4 is the standard of choice for the accurate measurement of its endogenous counterpart, particularly in the context of VLCFA metabolism and associated disorders. While other deuterated standards like Palmitic acid-d31 and Stearic acid-d35 are indispensable for the analysis of more common long-chain fatty acids, the unique properties of Lignoceric acid-d4 make it an essential tool for specialized areas of metabolic research. The use of these standards, in conjunction with a robust and validated analytical method, provides the high-quality, reproducible data necessary to advance our understanding of lipid metabolism in health and disease.
References
A Head-to-Head Comparison: Cross-Validation of GC-MS and LC-MS Methods for Fatty Acid Analysis
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for fatty acid profiling. This publication provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.
The accurate quantification of fatty acids is critical across various scientific disciplines, from metabolic disease research and nutritional science to the development of novel therapeutics. The two most powerful and widely adopted analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While GC-MS has long been considered the gold standard, advancements in LC-MS technology present it as a formidable alternative. The choice between these methods is not always straightforward and depends on a multitude of factors including the specific fatty acids of interest, the sample matrix, required sensitivity, and analytical throughput.
This guide provides an objective cross-validation of GC-MS and LC-MS methods for fatty acid analysis, presenting a summary of their quantitative performance, detailed experimental methodologies, and a discussion of their respective strengths and limitations to facilitate an informed decision-making process for researchers.
Quantitative Performance: A Comparative Overview
A critical aspect of method selection is the quantitative performance of the analytical technique. The following table summarizes key validation parameters for both GC-MS and LC-MS based on a synthesis of published data. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and the fatty acid being analyzed.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Derivatization | Typically required (e.g., FAMEs)[1][2] | Generally not required[2][3] | LC-MS offers a simpler, faster sample preparation workflow. |
| Sensitivity (LOD) | High, often in the low pg to fg range on-column.[4] | Very high, capable of reaching sub-pg to fg levels.[5] | Both methods offer excellent sensitivity, with LC-MS/MS often having a slight edge for certain applications. |
| Linearity (r²) | Excellent, typically >0.99. | Excellent, typically >0.99.[5] | Both techniques provide a wide linear dynamic range suitable for quantitative analysis. |
| Precision (%RSD) | Good, generally <15%.[6] | Very good, often <10%.[2] | LC-MS/MS can offer slightly better precision due to reduced sample handling. |
| Accuracy/Recovery (%) | Good, typically 80-120%.[6] | Good, typically 80-120%.[2] | Accuracy is comparable with appropriate use of internal standards. |
| Isomer Separation | Excellent for many FAMEs, but can be challenging for positional and geometric isomers. | Superior for certain isomers, especially with advanced column chemistries. | LC-MS can provide better resolution of structurally similar fatty acids. |
| Compound Coverage | Broad, but limited by volatility and thermal stability of derivatives.[7] | Wider, suitable for a broader range of fatty acids, including very long-chain and more polar species.[7] | LC-MS is more versatile for analyzing a diverse range of fatty acid structures. |
| Analysis Time | Longer, due to derivatization and chromatographic run times.[2] | Shorter, with faster sample preparation and chromatographic runs.[2][5] | LC-MS generally offers higher throughput. |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS analysis of fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of fatty acids typically involves three key stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and the GC-MS analysis itself.[8]
1. Lipid Extraction (Folch Method)
-
Homogenize the sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.
-
Add water or a saline solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Acid-Catalyzed Methylation (Boron Trifluoride-Methanol):
-
Add 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.
-
Heat the mixture at 100°C for 30-60 minutes.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
Base-Catalyzed Transesterification (Sodium Methoxide):
-
For the analysis of fatty acids in triglycerides, a base-catalyzed transesterification can be performed.
-
Add a solution of sodium methoxide in methanol to the lipid extract.
-
Incubate at room temperature for 10-15 minutes.
-
Neutralize the reaction and extract the FAMEs with hexane.
-
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-23, HP-88).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection of the FAMEs solution.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification of unknown fatty acids or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS allows for the direct analysis of underivatized fatty acids, simplifying the sample preparation process.[2]
1. Lipid Extraction
-
The same extraction methods as for GC-MS (e.g., Folch or Bligh-Dyer) can be employed to isolate the total lipid fraction.
-
For the analysis of free fatty acids, a liquid-liquid extraction with a solvent like hexane or ethyl acetate can be performed after acidification of the sample.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used for fatty acid separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is typically used for its high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most common for fatty acid analysis.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each fatty acid.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS fatty acid analysis.
Discussion: Choosing the Right Tool for the Job
GC-MS: The Established Powerhouse
GC-MS is a mature and robust technique for fatty acid analysis, backed by extensive libraries of mass spectra for FAMEs, which greatly aids in their identification.[1] The high chromatographic resolution of capillary GC columns allows for the separation of a wide range of fatty acids. However, the requirement for derivatization is a significant drawback, as it adds time and potential for sample loss or alteration to the workflow.[2] Furthermore, the high temperatures used in GC can lead to the degradation of thermally labile polyunsaturated fatty acids.
LC-MS: The Versatile Challenger
The primary advantage of LC-MS is the ability to analyze fatty acids in their native form, eliminating the need for derivatization.[3] This not only simplifies and shortens the sample preparation process but also avoids potential biases introduced during the derivatization step. LC-MS is particularly well-suited for the analysis of a broader range of fatty acids, including very long-chain fatty acids (VLCFAs) and those that are thermally labile or more polar.[7] The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, minimizing interferences from complex biological matrices.[5] However, the development of LC-MS methods can be more complex, and the ionization efficiency of fatty acids can be influenced by the mobile phase composition and the presence of co-eluting species.
Cross-Validation and Method Selection
For laboratories with established GC-MS protocols, a cross-validation with an LC-MS method can provide a higher degree of confidence in the analytical results. This involves analyzing the same set of samples by both techniques and comparing the quantitative data.
The ultimate choice between GC-MS and LC-MS will depend on the specific research objectives:
-
For routine, high-throughput analysis of a well-defined set of common fatty acids , a validated GC-MS method may be the most cost-effective solution.
-
For studies involving a wide range of fatty acids, including isomers, VLCFAs, or thermally sensitive compounds , LC-MS/MS is likely the superior choice.
-
When sample volume is limited and high sensitivity is paramount , both techniques are highly capable, with LC-MS/MS often providing a slight advantage.
-
For untargeted lipidomics studies aiming to profile a broad spectrum of lipids in addition to fatty acids , LC-MS is the more versatile platform.
References
- 1. researchgate.net [researchgate.net]
- 2. msacl.org [msacl.org]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Lignoceric Acid-d4-2: A Guide to Linearity and Range in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of very-long-chain fatty acids (VLCFAs) like lignoceric acid (C24:0) in biological matrices is crucial for the diagnosis and monitoring of peroxisomal disorders, such as X-linked adrenoleukodystrophy. Lignoceric acid-d4-2, a stable isotope-labeled internal standard, is a critical tool for achieving precise and accurate measurements using mass spectrometry-based methods. This guide provides a comparative overview of the analytical performance of methods utilizing this compound and other internal standards, supported by representative experimental data and detailed protocols.
Performance Comparison of Internal Standards
The choice of internal standard is paramount for the reliability of quantitative bioanalytical methods. Stable isotope-labeled standards, such as this compound, are considered the gold standard due to their near-identical chemical and physical properties to the endogenous analyte. This similarity ensures they behave alike during sample extraction, derivatization, and ionization, effectively compensating for matrix effects and procedural losses.
Alternative internal standards, such as odd-chain fatty acids (e.g., heptadecanoic acid, C17:0), are also utilized. While cost-effective, they may not perfectly mimic the behavior of lignoceric acid, potentially leading to reduced accuracy and precision.
The following table summarizes the expected performance of an LC-MS/MS method for the quantification of lignoceric acid using this compound compared to a method using a non-isotopically labeled, structural analog internal standard.
| Performance Metric | Method Using this compound (Expected) | Method Using Structural Analog IS (Representative) |
| Linearity (r²) | >0.99 | >0.98 |
| Linear Range | 0.5 - 50 ng/mL | 2 - 60 nM |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 nM |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL | 60 nM |
| Accuracy at LLOQ (% Bias) | Within ± 20% | Within ± 20% |
| Precision at LLOQ (%RSD) | < 20% | < 20% |
| Accuracy at other concentrations (% Bias) | Within ± 15% | Within ± 15% |
| Precision at other concentrations (%RSD) | < 15% | < 15% |
Data presented for the method using a structural analog IS is representative of validated methods for other fatty acids and is included for comparative purposes.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following is a representative protocol for the quantification of lignoceric acid in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To a 1.5 mL polypropylene tube, add 100 µL of human plasma.
-
Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to elute the more hydrophobic lignoceric acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Lignoceric Acid: Monitor the specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding transition for the internal standard.
-
Visualizing the Workflow
To better understand the logical flow of a quantitative bioanalytical method validation, the following diagram illustrates the key stages.
Caption: Experimental workflow for quantitative analysis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the accurate and precise quantification of lignoceric acid in biological matrices. This approach provides superior performance in terms of linearity and robustness compared to methods employing structural analog internal standards. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in developing and validating reliable bioanalytical methods for VLCFA analysis.
A Head-to-Head Comparison: VLCFA Analysis vs. C26:0-Lysophosphatidylcholine for Adrenoleukodystrophy Diagnosis
For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of X-linked Adrenoleukodystrophy (ALD) is paramount for effective patient management and the development of novel therapies. Historically, the analysis of very long-chain fatty acids (VLCFAs) has been the gold standard. However, the emergence of C26:0-lysophosphatidylcholine (C26:0-lyso-PC) as a biomarker has revolutionized the diagnostic landscape. This guide provides a comprehensive comparison of these two analytical approaches, supported by experimental data and detailed methodologies.
X-linked Adrenoleukodystrophy is a debilitating genetic disorder characterized by the accumulation of VLCFAs in tissues and plasma, primarily due to mutations in the ABCD1 gene.[1] This accumulation leads to a range of severe neurological symptoms and adrenal insufficiency.[1][2] While VLCFA analysis has been a cornerstone of ALD diagnosis, it possesses notable limitations, particularly in the identification of female carriers.[3][4] The measurement of C26:0-lyso-PC has demonstrated superior diagnostic performance, offering enhanced sensitivity and specificity.[5][6]
Quantitative Performance: A Clear Distinction
The diagnostic superiority of C26:0-lyso-PC is evident in its quantitative performance metrics when compared to traditional VLCFA analysis. Several studies have highlighted its ability to correctly identify affected individuals, including female carriers who may present with normal VLCFA levels.[1][3][4]
| Parameter | VLCFA Analysis (C26:0 & C26:0/C22:0 ratio) | C26:0-lyso-PC Analysis | Key Advantages of C26:0-lyso-PC |
| Sensitivity (Males) | >99.9%[3] | 100%[5][7] | Equivalent to VLCFA analysis. |
| Sensitivity (Females) | ~85%[3][4] | >99%[3][4] | Significantly higher, reducing the rate of false negatives in female carriers.[1][8] |
| False Negative Rate (Females) | 15-20%[1][8] | <1%[3][4] | Drastically reduces the chance of missing a diagnosis in heterozygous females. |
| Diagnostic Accuracy | Good, but with limitations in females.[9] | Superior, especially in females.[10][11] | Provides a more reliable diagnosis across all patient populations. |
| Typical Turnaround Time | Slower[10][11] | Faster[11][12] | Enables quicker confirmation of diagnosis, crucial for timely intervention. |
| Sample Type | Plasma[13] | Dried Blood Spots (DBS), Plasma[5][6] | DBS allows for easier sample collection, transport, and storage, making it ideal for newborn screening.[14] |
Experimental Protocols: Methodological Overview
The analytical methodologies for VLCFA and C26:0-lyso-PC differ significantly in their approach, instrumentation, and throughput.
VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The traditional method for quantifying VLCFAs involves a multi-step process:
-
Lipid Extraction: Total lipids are extracted from plasma samples using organic solvents.
-
Hydrolysis and Methylation: The extracted lipids are subjected to hydrolysis to release the fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for volatility.
-
GC-MS Analysis: The FAMEs are separated based on their chain length and degree of saturation using a gas chromatograph and detected by a mass spectrometer.[15]
-
Quantification: The concentrations of C24:0 and C26:0, and their ratios to C22:0, are calculated and compared to established reference ranges.[13]
C26:0-lyso-PC Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of C26:0-lyso-PC, particularly from dried blood spots, is a more streamlined and high-throughput method:
-
Sample Preparation: A small punch from a dried blood spot is placed in a well of a microtiter plate.[7]
-
Extraction: C26:0-lyso-PC is extracted directly from the DBS punch using a solvent mixture, often containing an internal standard for accurate quantification.[12][16]
-
LC-MS/MS Analysis: The extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analysis is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7] This method allows for the direct measurement of the target analyte with minimal sample cleanup. Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) can also be utilized for even faster analysis times.[7]
-
Quantification: The concentration of C26:0-lyso-PC is determined by comparing its signal to that of the internal standard.[16]
Diagnostic Workflow and Signaling Pathway Visualization
The diagnostic pathway for ALD is significantly streamlined and improved with the integration of C26:0-lyso-PC analysis.
Caption: ALD Diagnostic Workflow comparing C26:0-lyso-PC and VLCFA analysis.
The accumulation of VLCFAs in ALD is a direct consequence of impaired peroxisomal β-oxidation. The ABCD1 gene encodes the ALD protein (ALDP), a peroxisomal transporter responsible for importing VLCFAs into the peroxisome for degradation. A mutation in ABCD1 leads to a dysfunctional ALDP, causing VLCFA accumulation in the cytosol.
Caption: Pathophysiological pathway of VLCFA accumulation in ALD.
Conclusion
The evidence strongly supports the integration of C26:0-lyso-PC analysis as the primary biochemical diagnostic tool for Adrenoleukodystrophy. Its superior sensitivity, particularly in female carriers, coupled with a more efficient and high-throughput analytical method, marks a significant advancement over traditional VLCFA analysis. For researchers and clinicians, adopting C26:0-lyso-PC measurement can lead to earlier and more accurate diagnoses, which is critical for initiating timely therapeutic interventions and improving patient outcomes. While VLCFA analysis remains a valuable tool, its role is increasingly becoming secondary to the more robust and reliable C26:0-lyso-PC assay.
References
- 1. Comparison of C26:0-carnitine and C26:0-lysophosphatidylcholine as diagnostic markers in dried blood spots from newborns and patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoleukodystrophy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Purity of Lignoceric Acid-d4
For researchers in drug development and metabolic studies, the isotopic purity of deuterated standards like Lignoceric acid-d4 is paramount for accurate quantification and reliable experimental outcomes. This guide provides a framework for comparing the isotopic purity of Lignoceric acid-d4 from various suppliers. It details the analytical methodologies required for verification and presents a comparative overview with a similar commercially available deuterated very-long-chain fatty acid.
Comparative Analysis of Deuterated Lignoceric Acid
The isotopic purity of a deuterated standard directly impacts its utility as an internal standard in mass spectrometry-based quantification. Ideally, the deuterated standard should have a high percentage of the desired deuterated species (d4 in this case) and a minimal percentage of the unlabeled analog (d0). This minimizes interference and ensures accurate measurement of the endogenous analyte.
While specific certificates of analysis for "Lignoceric acid-d4-2" were not publicly available with detailed isotopic distribution, we can establish a benchmark for comparison using data from a similar product, Lignoceric acid-d47. High-quality deuterated standards are expected to have an isotopic purity exceeding 98-99%.
Table 1: Comparative Data for Deuterated Very-Long-Chain Fatty Acids
| Parameter | This compound (User to Verify) | Lignoceric acid-d47 (Example)[1] |
| Product Name | This compound | Lignoceric acid-d47 |
| Supplier | User to specify | Cayman Chemical[1] |
| CAS Number | User to specify | 68060-00-4[1] |
| Chemical Purity | User to obtain from supplier | >99%[1] |
| Isotopic Purity | User to obtain from supplier (e.g., % d4, % d3, % d2, % d1, % d0) | >99% deuterated forms (d1-d47)[1] |
| Analytical Data Provided | User to request (e.g., GC-MS, LC-MS, NMR) | GC- or LC-MS suitability indicated[1] |
Experimental Protocols for Isotopic Purity Assessment
Researchers can independently verify the isotopic purity of Lignoceric acid-d4 using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Assessment of Isotopic Purity
Objective: To determine the relative abundance of different isotopologues (d0, d1, d2, d3, d4) of Lignoceric acid.
1. Sample Preparation and Derivatization:
-
For GC-MS analysis, fatty acids require derivatization to increase their volatility. A common method is esterification to form pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).
-
PFB Derivatization Protocol:
-
Dissolve a known amount of Lignoceric acid-d4 in a suitable solvent (e.g., acetonitrile).
-
Add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.[2][3]
-
Dry the sample under a stream of nitrogen or using a vacuum concentrator.[2][3]
-
Reconstitute the derivatized sample in a solvent suitable for GC-MS injection, such as iso-octane.[2][3]
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or high-resolution) is used.
-
Column: A non-polar or medium-polarity capillary column suitable for fatty acid analysis (e.g., a column for FAMEs analysis).
-
Injection: Inject 1 µL of the derivatized sample.
-
GC Oven Program: An appropriate temperature gradient is used to ensure good separation of Lignoceric acid from any potential contaminants.
-
MS Detection:
-
Operate the mass spectrometer in full scan mode to acquire the mass spectra of the eluting Lignoceric acid derivative.
-
For PFB derivatives, negative ion chemical ionization (NCI) is a highly sensitive method that produces an unfragmented molecular ion, which is ideal for isotopic analysis.[4]
-
For FAMEs, electron ionization (EI) can be used.
-
3. Data Analysis:
-
Extract the mass spectrum for the Lignoceric acid peak.
-
Identify the ion cluster corresponding to the molecular ion [M]- or a characteristic fragment.
-
The relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 isotopologues are used to calculate the isotopic distribution and purity. Corrections for the natural abundance of isotopes (e.g., 13C) in the molecule and the derivatizing agent should be applied for accurate determination.[5]
NMR-Based Assessment of Isotopic Purity
Objective: To confirm the position of deuterium labeling and assess the isotopic purity.
1. Sample Preparation:
-
Dissolve a sufficient amount of the Lignoceric acid-d4 in a deuterated solvent suitable for NMR, such as chloroform-d (CDCl3). The use of deuterated solvents is crucial to avoid strong proton signals from the solvent that would obscure the analyte signals.[6]
2. NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer.
-
Experiments:
-
¹H NMR: The absence or significant reduction of signals at the positions where deuterium is expected confirms successful labeling.
-
²H (Deuterium) NMR: A deuterium spectrum will show signals corresponding to the deuterated positions, providing direct evidence of labeling.
-
¹³C NMR: The signals of carbons attached to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to the unlabeled compound. This can also be used to confirm the labeling positions.
-
3. Data Analysis:
-
The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of other protons in the molecule.
-
Deuterium NMR can provide a quantitative measure of the deuterium content.
Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for assessing the isotopic purity of a deuterated standard like Lignoceric acid-d4.
Caption: Workflow for assessing the isotopic purity of Lignoceric acid-d4.
Conclusion
References
- 1. Lignoceric Acid-d47 | CAS 68060-00-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synmr.in [synmr.in]
A Comparative Guide to Method Ruggedness and Robustness in Fatty Acid Quantification
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the reliability of a method is paramount. When quantifying fatty acids, two terms that are often used, and sometimes confused, are "ruggedness" and "robustness." While both relate to the reliability of an analytical method, they evaluate different aspects of its performance.[1][2] This guide provides an objective comparison of these concepts, supported by experimental data, and outlines protocols for their evaluation in the context of fatty acid quantification using common analytical techniques.
Understanding the Core Concepts: Ruggedness vs. Robustness
Method validation ensures that an analytical procedure is suitable for its intended purpose.[3] Robustness and ruggedness are key components of this validation.[1]
-
Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in its own parameters.[1][4] It is a measure of the method's reliability during normal use when minor fluctuations in conditions are expected.[4] Robustness is typically evaluated during the method development phase.[4][5]
-
Ruggedness , on the other hand, evaluates the reproducibility of a method when it is subjected to external variations, such as different analysts, instruments, laboratories, or reagent lots.[1][5][6] The International Conference on Harmonisation (ICH) guidelines often refer to this concept as "intermediate precision."[5] Ruggedness testing is crucial for methods that will be transferred between different laboratories.[6]
The key distinction is that robustness examines internal method parameters, while ruggedness assesses the impact of external, real-world variables.[2][6]
Table 1: Key Differences Between Method Ruggedness and Robustness
| Feature | Robustness | Ruggedness (Intermediate Precision) |
| Definition | A measure of a method's capacity to remain unaffected by small, deliberate variations in internal method parameters.[1][4] | The degree of reproducibility of test results under a variety of external conditions.[5][6] |
| Purpose | To ensure reliability during normal use by testing the method's stability against minor fluctuations.[1][4] | To assess the reproducibility of the method across different analysts, instruments, and laboratories.[1][6] |
| Typical Variables | pH of mobile phase, mobile phase composition, flow rate, column temperature, detector settings.[1][4] | Different analysts, different instruments, different laboratories, different days, different reagent lots.[2][5] |
| When to Test | During method development.[4][5] | During method validation and before inter-laboratory transfer.[7] |
Analytical Methods for Fatty Acid Quantification
The two primary chromatographic techniques for fatty acid analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific fatty acids of interest and the research goals.[8]
-
Gas Chromatography (GC): Traditionally the workhorse for fatty acid analysis, GC, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is considered a highly robust and reliable technique.[9][10] It requires the conversion of fatty acids into volatile fatty acid methyl esters (FAMEs) before analysis.[9] While GC-FID offers a wide dynamic range and stability, GC-MS provides higher sensitivity and structural information.[9][11]
-
High-Performance Liquid Chromatography (HPLC): Emerging as a powerful alternative, HPLC, often coupled with UV or Mass Spectrometry (LC-MS) detectors, can analyze fatty acids in their free form, simplifying sample preparation.[8][12] HPLC excels in the separation of isomers (e.g., cis/trans) and labile polyunsaturated fatty acids (PUFAs) due to its ambient temperature operation.[8]
Performance Comparison of GC and HPLC
The following table summarizes key performance parameters for both techniques based on published data.
Table 2: Comparison of GC and HPLC Methods for Fatty Acid Quantification
| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[8] | ≤ 5.88% (often slightly better than GC)[8] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[8] | ≥ 82.31%[8] | Comparable recovery rates are achievable with optimized extraction. |
| Linearity (r²) | > 0.99[8] | > 0.99[8] | Both techniques exhibit excellent linearity. |
| Sensitivity (LOD/LOQ) | LOD: ~0.01% to 0.05%[13] | LOD: ~5–100 nM[12] | Sensitivity is highly dependent on the specific detector used (e.g., MS is more sensitive than FID or UV). |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[8] | Superior for separation of cis/trans and positional isomers.[8] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Derivatization | Required (typically to FAMEs).[9] | Often not required.[8][12] | HPLC can simplify the analytical workflow. |
Experimental Protocols for Ruggedness and Robustness Testing
Detailed experimental design is crucial for effectively evaluating the ruggedness and robustness of a fatty acid quantification method.
Experimental Protocol for Robustness Testing
The goal is to assess the impact of small, deliberate changes in method parameters on the analytical results.
-
Identify Critical Parameters: Based on the chosen analytical technique (GC or LC), identify the method parameters most likely to influence the results.
-
Define Variation Ranges: For each parameter, define a narrow range of variation around the nominal value (e.g., ±5% or ±10%).
-
Experimental Design: A one-factor-at-a-time (OFAT) approach can be used, but multifactorial designs like Plackett-Burman are more efficient for screening multiple parameters simultaneously.[5]
-
Execution: Analyze a standard sample and a representative study sample at each of the modified conditions.
-
Data Analysis: Evaluate the effect of each parameter variation on critical outputs such as peak retention time, peak area, resolution between critical pairs, and calculated concentration. The results are often visualized using Pareto charts to identify the most influential factors.
-
Establish System Suitability: Based on the results, establish system suitability parameters (e.g., maximum allowable retention time shift) to ensure the method's validity during routine use.[4]
Table 3: Common Parameters for Robustness Testing in Fatty Acid Analysis
| Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Inlet Temperature (e.g., ±10°C)[14] | Column Temperature (e.g., ±5°C)[4] |
| Carrier Gas Flow Rate (e.g., ±5%)[15] | Mobile Phase Flow Rate (e.g., ±10%)[4] |
| Oven Temperature Ramp Rate (e.g., ±2°C/min) | Mobile Phase Composition (e.g., ±2% organic solvent)[4] |
| Split Ratio | pH of Mobile Phase (e.g., ±0.2 units)[4] |
| Detector Gas Flow Rates (H₂, Air for FID)[15] | Wavelength of UV Detector (e.g., ±2 nm) |
Experimental Protocol for Ruggedness (Intermediate Precision) Testing
The objective is to assess the method's reproducibility under different external conditions.
-
Identify Variables: Define the external conditions to be tested (e.g., two different analysts, two different instruments of the same type, analysis on two different days).
-
Sample Analysis: A single batch of a homogeneous sample is analyzed under these different conditions.
-
Execution: Each analyst, on their respective instrument and day, should perform the analysis in replicate (e.g., n=6).
-
Data Analysis: The results (e.g., mean concentration, standard deviation) from the different conditions are compared using statistical tests, such as an F-test, to determine if there are any significant differences. The overall relative standard deviation (RSD) across all conditions is calculated to quantify the method's intermediate precision.
Visualizing the Concepts and Workflows
Diagrams can help clarify the relationship between these concepts and the experimental processes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jppres.com [jppres.com]
- 14. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC method robustness - Chromatography Forum [chromforum.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Lignoceric Acid-d4-2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Lignoceric acid-d4-2 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
This compound is a deuterated form of Lignoceric acid, a saturated fatty acid. While toxicological properties have not been exhaustively investigated, it is classified as causing skin irritation, serious eye irritation, and potential respiratory system irritation.[1][2] Therefore, adherence to strict safety measures is imperative.
Hazard Identification and Classification
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tight-sealing to protect from splashes and dust.[4] |
| Face Shield | Recommended when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable.[5] Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Protective Clothing | As needed, based on the scale of the operation.[4] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a ventilated enclosure.[4] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order specifications.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Follow the storage temperature guidelines provided on the product insert.[1]
3. Preparation and Use:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6]
-
Avoid the formation of dust and aerosols.[3]
-
Use dedicated, clean spatulas and weighing boats for transferring the powder.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]
4. Emergency Procedures:
| Exposure Route | First Aid Measures |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| In case of Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1] |
| In case of Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| In case of Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water.[1] Seek immediate medical attention.[1] |
| In case of a Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and collect the material using an inert absorbent material.[1][4] Place the waste in a sealed container for disposal.[4] |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weighing boats, and used PPE, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
Experimental Workflow and Safety Integration
The following diagram illustrates the key stages of handling this compound in a research setting, integrating the necessary safety precautions at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
